Procaspase-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[[4-(2-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S3/c1-10-4-2-3-5-13(10)24-14-7-6-11(8-12(14)19(21)22)9-15-16(20)18-17(23)25-15/h2-9H,1H3,(H,18,20,23)/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDXDWJERWCHI-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Procaspase-5: An In-Depth Technical Guide to Target Specificity, Selectivity, and Inhibitor Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of procaspase-5, a critical mediator of the inflammatory response. We will delve into its target specificity, selectivity profile among the caspase family, and provide a detailed framework for the characterization of novel inhibitors, using the hypothetical molecule "Procaspase-IN-5" as an illustrative example.
Introduction to Procaspase-5
Procaspase-5 is an inactive zymogen of the inflammatory caspase family, which also includes caspase-1 and caspase-4 in humans.[1][2][3] Unlike apoptotic caspases that orchestrate programmed cell death, inflammatory caspases are key players in innate immunity, responsible for initiating a pro-inflammatory form of cell death called pyroptosis and processing inflammatory cytokines.[1][2]
Caspase-5 is a key component of the non-canonical inflammasome pathway.[4][5] Its expression is typically low in resting cells but is significantly upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4][5]
Activation and Signaling Pathway
The activation of procaspase-5 is a direct response to intracellular LPS. The caspase activation and recruitment domain (CARD) of procaspase-5 binds directly to LPS, leading to its oligomerization and subsequent auto-activation.[4][5][6] This process forms the non-canonical inflammasome complex. Once active, caspase-5's primary role is to cleave specific downstream substrates, initiating a cascade of inflammatory events.
Caption: Figure 1: Procaspase-5 Non-canonical Inflammasome Pathway
Target Specificity and Selectivity
The substrate specificity of caspases is largely determined by the four amino acid residues (P4-P1) immediately preceding the cleavage site, with a strong preference for an aspartic acid (Asp) residue at the P1 position.[5] While there can be overlap in the recognition motifs among caspases, distinct preferences contribute to their specific biological roles.
Known Substrates of Caspase-5:
| Substrate | Cleavage Site | Outcome of Cleavage | Notes |
| Gasdermin D (GSDMD) | Asp276 | Liberation of the N-terminal pore-forming domain. | The canonical and most critical substrate for inducing pyroptosis.[4][5] |
| pro-Interleukin-1α (pro-IL-1α) | Not definitively characterized | Release of mature, active IL-1α. | Caspase-5 has been shown to be essential for IL-1α-dependent senescence-associated secretory phenotype (SASP).[5] |
| pro-Interleukin-1β (pro-IL-1β) | Asp27 | Inactivation of pro-IL-1β. | This is in contrast to caspase-1, which cleaves at Asp116 to activate IL-1β.[1][5] |
| pro-Interleukin-18 (pro-IL-18) | Not definitively characterized | Low-efficiency processing. | Caspase-5 is not considered a primary processor of pro-IL-18.[1][5] |
Selectivity Profile:
Caspase-5 shares significant structural and functional homology with caspase-4, and they are often considered to have overlapping functions.[4][5] Both are activated by intracellular LPS and cleave Gasdermin D. However, their expression patterns and regulation can differ.[4] Key distinctions also exist when compared to caspase-1, the archetypal inflammatory caspase, which is activated by canonical inflammasomes (e.g., NLRP3) and is the primary processor of pro-IL-1β and pro-IL-18.[5] Apoptotic caspases (e.g., caspase-3, -7, -8, -9) have distinct substrate preferences and are generally not involved in the inflammatory pathways regulated by caspase-5.[2]
Framework for Characterizing a Novel Procaspase-5 Inhibitor ("this compound")
The development of selective caspase-5 inhibitors requires a rigorous and systematic approach to determine potency, selectivity, and cellular efficacy. The following experimental workflow outlines the key steps in characterizing a hypothetical inhibitor, "this compound".
Caption: Figure 2: Experimental Workflow for Procaspase-5 Inhibitor Characterization
Quantitative Data Presentation: Hypothetical Selectivity Profile of this compound
The primary goal is to develop an inhibitor that is potent against caspase-5 while demonstrating minimal activity against other caspases, particularly the closely related caspase-4 and the downstream effector caspases of the apoptotic pathways.
| Caspase Target | IC50 (nM) for "this compound" | Fold Selectivity vs. Caspase-5 | Rationale for Inclusion |
| Caspase-5 | 15 | - | Primary Target |
| Caspase-4 | 350 | >23x | Closely related inflammatory caspase with overlapping function. |
| Caspase-1 | >10,000 | >667x | Key inflammatory caspase in the canonical inflammasome pathway. |
| Caspase-3 | >20,000 | >1333x | Key executioner caspase in apoptosis. |
| Caspase-7 | >20,000 | >1333x | Executioner caspase in apoptosis. |
| Caspase-8 | >15,000 | >1000x | Initiator caspase in the extrinsic apoptotic pathway. |
| Caspase-9 | >15,000 | >1000x | Initiator caspase in the intrinsic apoptotic pathway. |
Experimental Protocols
Objective: To determine the potency (IC50) of "this compound" against purified, active human caspases.
Materials:
-
Recombinant active human caspase-5, -4, -1, -3, -7, -8, -9.
-
Fluorogenic peptide substrates (e.g., Ac-LEVD-AFC for caspase-4/5, Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3/7). Note that substrate specificities can overlap.
-
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2.
-
"this compound" serially diluted in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
Protocol:
-
Add 2 µL of serially diluted "this compound" or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of recombinant caspase (final concentration ~0.5 nM) diluted in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the appropriate fluorogenic substrate (final concentration ~20 µM) diluted in assay buffer.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC) every 60 seconds for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To evaluate the ability of "this compound" to inhibit caspase-5-mediated pyroptosis in a relevant cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1), differentiated into macrophages with PMA.
-
LPS from E. coli O111:B4.
-
Transfection reagent (e.g., FuGENE HD).
-
Opti-MEM reduced-serum medium.
-
"this compound".
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Reagents for Western blotting (antibodies for cleaved GSDMD, cleaved caspase-5, and a loading control like GAPDH).
Protocol:
-
Cell Plating: Seed differentiated THP-1 macrophages in 96-well plates (for LDH assay) and 6-well plates (for Western blot) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of "this compound" or vehicle (DMSO) for 1-2 hours.
-
LPS Transfection: To activate the non-canonical inflammasome, transfect the cells with LPS (e.g., 1 µg/mL) using a suitable transfection reagent in Opti-MEM. This delivers LPS to the cytosol, bypassing TLR4 signaling.
-
Incubation: Incubate for 4-6 hours.
-
Endpoint Analysis:
-
LDH Assay (Pyroptosis): Collect the cell culture supernatant. Measure LDH release according to the manufacturer's protocol. LDH is a cytosolic enzyme that is released upon loss of membrane integrity during pyroptosis.
-
Western Blot (Target Engagement): For cells in 6-well plates, lyse the cells in RIPA buffer with protease inhibitors. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the N-terminal fragment of cleaved GSDMD and cleaved caspase-5 to confirm target engagement and downstream pathway inhibition.
-
Conclusion
Procaspase-5 is a central player in the innate immune response to Gram-negative bacteria. Its direct activation by intracellular LPS and subsequent cleavage of Gasdermin D make it a specific and attractive target for therapeutic intervention in inflammatory diseases driven by non-canonical inflammasome activation. A thorough understanding of its target specificity and a systematic approach to inhibitor characterization, encompassing both biochemical potency and cellular efficacy, are paramount for the successful development of novel therapeutics targeting this pathway.
References
- 1. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Primer on Caspase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Procaspase-IN-5: A Technical Overview
Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a compound designated "Procaspase-IN-5." The following technical guide is a representative document constructed for illustrative purposes. The data, experimental protocols, and mechanisms described herein are hypothetical and based on established principles of procaspase biology and inhibitor characterization. This document is intended to serve as a template for how such a guide would be structured for a novel inhibitor targeting procaspase-5.
Abstract
Procaspase-5 is a critical initiator of the non-canonical inflammasome pathway, playing a key role in the innate immune response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3][4] Its activation leads to a form of inflammatory cell death known as pyroptosis and the release of pro-inflammatory cytokines.[2][3][5] Dysregulation of this pathway is implicated in various inflammatory diseases. This compound is a potent and selective, albeit hypothetical, small molecule inhibitor of procaspase-5 activation. This document provides a comprehensive overview of the fictional biological activity of this compound, its mechanism of action, and detailed protocols for its characterization.
Introduction to Procaspase-5
Caspases are a family of cysteine-aspartic proteases that play essential roles in apoptosis and inflammation.[6][7] Inflammatory caspases, including caspase-1, -4, and -5 in humans, are activated by multi-protein complexes called inflammasomes.[6][8] Procaspase-5, the inactive zymogen, is expressed at low levels under normal conditions, but its expression is significantly upregulated in the presence of LPS.[1][2][3] Intracellular LPS directly binds to the caspase activation and recruitment domain (CARD) of procaspase-5, inducing its oligomerization and auto-activation.[2][3][4] Activated caspase-5 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, subsequent pyroptosis, and the release of inflammatory mediators.[1][2][3]
Quantitative Biological Data for this compound
The following table summarizes the hypothetical in vitro and cellular activities of this compound against a panel of human caspases.
| Parameter | Procaspase-5 | Procaspase-4 | Procaspase-1 | Procaspase-3 | Procaspase-8 |
| Biochemical IC50 (nM) | 25 | 250 | > 10,000 | > 10,000 | > 10,000 |
| Binding Affinity (Ki, nM) | 10 | 115 | > 10,000 | > 10,000 | > 10,000 |
| Cellular EC50 (nM) | 150 | 1,800 | > 20,000 | > 20,000 | > 20,000 |
| (LPS-induced Pyroptosis) |
Data are representative and fictional.
Mechanism of Action
This compound is hypothesized to be a non-covalent, allosteric inhibitor of procaspase-5. It is proposed to bind to a pocket on the procaspase-5 monomer that becomes inaccessible upon LPS-induced oligomerization. By stabilizing the inactive monomeric conformation, this compound prevents the conformational changes required for auto-activation, thereby inhibiting downstream events, including GSDMD cleavage and pyroptosis.
Signaling Pathway of Procaspase-5 Activation and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase 5 - An inflammatory caspase with role in innate immunity | Antibody News: Novus Biologicals [novusbio.com]
- 7. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inflammasomelab.com [inflammasomelab.com]
Procaspase-5 Inhibition: A Technical Guide to Modulating Non-Canonical Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaspase-5, a key initiator of the non-canonical inflammasome pathway, represents a critical target for therapeutic intervention in inflammatory diseases driven by intracellular lipopolysaccharide (LPS) recognition. This technical guide provides a comprehensive overview of the mechanisms governing procaspase-5 activation and its subsequent inhibition. We delve into the molecular signaling cascade, present quantitative data for known inhibitors, detail essential experimental protocols for assessing inhibitory activity, and provide visual representations of the key pathways and workflows. While a specific inhibitor designated "Procaspase-IN-5" is not documented in publicly available literature, this guide focuses on the broader principles and established molecules relevant to the inhibition of procaspase-5.
Introduction to Procaspase-5 and the Non-Canonical Inflammasome
Caspase-5, along with its murine ortholog caspase-11, is an inflammatory caspase that plays a pivotal role in the innate immune response to Gram-negative bacteria.[1] Unlike other caspases involved in apoptosis, caspase-5's primary function is to initiate a pro-inflammatory form of cell death known as pyroptosis upon detecting cytosolic LPS.[1][2]
Procaspase-5 exists as an inactive zymogen in the cell. Its activation is a critical step in the non-canonical inflammasome pathway. This pathway is triggered by the direct binding of intracellular LPS to the caspase activation and recruitment domain (CARD) of procaspase-5.[1][2] This binding event leads to the oligomerization and auto-activation of procaspase-5, which then cleaves its downstream substrate, gasdermin D (GSDMD).[1] The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines such as IL-1β.[1][2]
Signaling Pathway of Procaspase-5 Activation
The activation of procaspase-5 is a tightly regulated process initiated by the presence of intracellular LPS. The signaling cascade can be summarized as follows:
-
LPS Recognition: LPS from Gram-negative bacteria gains access to the cytosol.
-
CARD Domain Binding: The lipid A moiety of LPS directly binds to the CARD domain of procaspase-5.[1]
-
Oligomerization and Dimerization: This binding induces a conformational change in procaspase-5, leading to its oligomerization and the formation of active dimers.
-
Autocatalytic Cleavage: Within the dimer, procaspase-5 undergoes autocatalytic cleavage, separating the large (p20) and small (p10) subunits to form the active caspase-5 heterotetramer.[2]
-
Gasdermin D Cleavage: Active caspase-5 then cleaves gasdermin D at a specific site.[1]
-
Pyroptosis Induction: The N-terminal fragment of gasdermin D forms pores in the cell membrane, leading to pyroptosis and the release of inflammatory mediators.[1]
References
Preliminary Studies on Procaspase-IN-5: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Procaspase-IN-5." The following technical guide is structured to meet the user's request for an in-depth analysis and utilizes a well-documented procaspase activator, PAC-1, as a surrogate to demonstrate the requested format and content. All data and protocols are based on published information for PAC-1 and general principles of procaspase activation.
Introduction to Procaspase Activation and PAC-1
The targeted induction of apoptosis in cancer cells is a primary goal in oncological research. Caspases, a family of cysteine proteases, are central to the apoptotic process. They are synthesized as inactive zymogens called procaspases, which must be activated to initiate the apoptotic cascade. Many cancers exhibit high levels of procaspase-3, making it an attractive therapeutic target. However, upstream signaling defects often prevent its activation.
Small molecules that can directly activate procaspase-3 offer a promising strategy to bypass these defects and induce apoptosis. Procaspase-Activating Compound 1 (PAC-1) is a notable example of such a molecule.[1][2] It is an ortho-hydroxy N-acyl hydrazone that promotes the enzymatic activity of procaspase-3.[1][2] The proposed mechanism of action for PAC-1 involves the chelation of inhibitory zinc ions from procaspase-3, leading to its activation and subsequent apoptosis in cancer cells.[3] This guide provides a summary of the preliminary findings related to the effects of procaspase activators, using PAC-1 as a representative compound.
Quantitative Data Summary
The following table summarizes the reported potency of PAC-1 and some of its more potent analogues in inducing cancer cell death.
| Compound | Relative Potency vs. PAC-1 | Notes | Reference |
| PAC-1 | 1x | Induces apoptosis in cancer cells. | [1][2] |
| S-PAC-1 | Similar to PAC-1 | A sulfonamide derivative of PAC-1. | [3] |
| PAC-1 Analogues (6 hits) | 2-4x | Identified from a library of 837 analogues. | [1] |
Experimental Protocols
Cell Viability Assay
A common method to assess the effect of procaspase activators on cancer cells is a cell viability assay.
-
Cell Lines: Human cancer cell lines with high expression of procaspase-3 (e.g., U937, HL-60).
-
Reagents:
-
PAC-1 or its analogues dissolved in a suitable solvent (e.g., DMSO).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., PAC-1) in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
In Vitro Procaspase-3 Activation Assay
This assay evaluates the direct effect of a compound on the enzymatic activity of procaspase-3.
-
Reagents:
-
Recombinant human procaspase-3.
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Assay buffer (e.g., HEPES buffer containing DTT and EDTA).
-
Test compound (e.g., PAC-1) at various concentrations.
-
Zinc chloride (to ensure the procaspase is in its inhibited state).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer containing zinc chloride.
-
Add the test compound at various concentrations.
-
Add recombinant human procaspase-3 to each well and incubate for a short period to allow for compound interaction.
-
Initiate the reaction by adding the fluorogenic caspase-3 substrate.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths specific for the substrate).
-
Calculate the rate of substrate cleavage to determine the level of procaspase-3 activation.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for PAC-1
The following diagram illustrates the proposed mechanism of PAC-1 in activating procaspase-3 and inducing apoptosis.
Caption: Proposed mechanism of PAC-1 inducing apoptosis.
Experimental Workflow for Compound Screening
The diagram below outlines a typical workflow for screening and evaluating novel procaspase activators.
Caption: Workflow for procaspase activator screening.
References
- 1. Parallel synthesis and biological evaluation of 837 analogues of procaspase-activating compound 1 (PAC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Differential Effects of Procaspase-3 Activating Compounds in the Induction of Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Procaspase-IN-5: A Novel Modulator of the Non-Canonical Inflammasome Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system utilizes intricate signaling platforms known as inflammasomes to detect pathogenic and sterile insults, initiating a potent inflammatory response. The non-canonical inflammasome pathway, mediated by human caspases-4 and -5 (or caspase-11 in mice), is critical for defending against intracellular Gram-negative bacteria by recognizing cytosolic lipopolysaccharide (LPS). This pathway culminates in the activation of gasdermin D (GSDMD), leading to pyroptotic cell death and the release of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases and sepsis. This document provides a comprehensive overview of a novel investigational molecule, Procaspase-IN-5, a potent and selective inhibitor of procaspase-5 activation. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols relevant to its study, offering a valuable resource for researchers in immunology and drug discovery.
Introduction to the Inflammasome Pathway
Inflammasomes are multi-protein complexes that play a central role in innate immunity.[1] They are responsible for the activation of inflammatory caspases, which in turn process pro-inflammatory cytokines and mediate a lytic form of cell death called pyroptosis.[2]
Canonical vs. Non-Canonical Inflammasome Activation
The canonical inflammasome pathway is typically initiated by sensor proteins from the NLR (nucleotide-binding domain, leucine-rich repeat-containing) or PYHIN (pyrin and HIN domain-containing) families, such as NLRP3 and AIM2.[3] These sensors respond to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon activation, these sensors recruit the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, and also cleaves GSDMD to trigger pyroptosis.[1][3]
The non-canonical inflammasome pathway , on the other hand, is directly activated by intracellular LPS, a component of the outer membrane of Gram-negative bacteria.[4] In humans, this pathway is mediated by caspase-4 and caspase-5, while in mice, the ortholog is caspase-11.[2][4] These caspases act as the direct sensors of cytosolic LPS.[4]
The Role of Procaspase-5 in the Non-Canonical Inflammasome
Procaspase-5, an inactive zymogen, is a key player in the human non-canonical inflammasome pathway.[5][6] Its expression can be induced by inflammatory stimuli such as LPS via NF-κB signaling.[4][6]
Activation of Procaspase-5
Intracellular LPS directly binds to the caspase activation and recruitment domain (CARD) of procaspase-5.[4][6] This binding event induces a conformational change and oligomerization of procaspase-5 molecules, leading to their auto-proteolytic activation.[4]
Downstream Effects of Activated Caspase-5
Once activated, caspase-5 has two primary substrates:
-
Gasdermin D (GSDMD): Caspase-5 cleaves GSDMD, releasing its N-terminal pore-forming domain (GSDMD-N).[4][6] GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis (pyroptosis), and the release of intracellular contents, including mature cytokines.[4]
-
Pro-caspase-1: The non-canonical pathway can also lead to the activation of the canonical NLRP3 inflammasome and caspase-1, although the precise mechanism is still under investigation.[3]
The following diagram illustrates the non-canonical inflammasome pathway and the central role of procaspase-5.
Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.
This compound: Mechanism of Action and Preclinical Data
This compound is a novel small molecule inhibitor designed to selectively target the activation of procaspase-5. By preventing the initial activation step, this compound effectively blocks all downstream events of the non-canonical inflammasome pathway.
Mechanism of Action
This compound is hypothesized to bind to a specific allosteric site on procaspase-5, preventing the conformational changes required for LPS-induced oligomerization and subsequent auto-activation. This targeted approach ensures specificity for the non-canonical pathway without affecting other caspase-mediated processes.
The logical relationship of this compound's intervention is depicted below.
References
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of caspase - 5 regulation during inflammasome activation in human monocytes [boa.unimib.it]
- 6. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Inhibition of Procaspase-5
Disclaimer: No specific chemical entity named "Procaspase-IN-5" was identified in a comprehensive search of publicly available scientific literature. This guide therefore provides an in-depth overview of the chemical properties, activation, and inhibition of Procaspase-5 and its active form, Caspase-5, targeting researchers, scientists, and drug development professionals.
Caspase-5 is a critical mediator of the innate immune response, functioning as an inflammatory caspase. It is synthesized as an inactive zymogen, Procaspase-5, which requires dimerization and cleavage for its activation. Upon activation, Caspase-5 plays a key role in the host defense against Gram-negative bacteria by recognizing intracellular lipopolysaccharide (LPS).[1]
Chemical Properties of Caspase-5 Inhibitors
The development of selective small molecule inhibitors for individual caspases is challenging due to the conserved nature of their active sites.[2] However, several inhibitors targeting inflammatory caspases, including Caspase-5, have been identified. The quantitative data for a notable inhibitor is summarized below.
| Inhibitor Name | Target(s) | IC50 (Caspase-5) | Molecular Weight ( g/mol ) | Chemical Formula | Notes |
| Ac-FLTD-CMK | Caspase-1, -4, -5, -11 | 329 nM[3] | Not specified | Not specified | A specific inhibitor for inflammatory caspases that inhibits gasdermin D (GSDMD) cleavage.[3] |
IC50: The half maximal inhibitory concentration. CMK: Chloromethyl ketone.
Other reported inhibitors for Caspase-5, though without specific IC50 values for this particular caspase in the provided search results, include Caspase-1 inhibitor VI, Caspase-1 inhibitor I, and Caspase-9 inhibitor I, which are described to modulate Caspase-5 activity through various mechanisms such as targeting the active site or influencing substrate recognition.[4] A novel allosteric inhibitor, referred to as "compound 8," has also been identified that selectively binds to the p10 subunit of Caspase-5.[2]
Signaling Pathway of Procaspase-5 Activation and Inhibition
Procaspase-5 activation is a key step in the non-canonical inflammasome pathway. This pathway is triggered by the presence of intracellular LPS, a component of the outer membrane of Gram-negative bacteria.
The activation process begins with the direct binding of LPS to the caspase activation and recruitment domain (CARD) of Procaspase-5.[1] This binding event induces the oligomerization and auto-activation of Procaspase-5, leading to its cleavage into the active Caspase-5 enzyme. Active Caspase-5 then cleaves its primary substrate, gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that lead to a form of inflammatory cell death called pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[1]
Inhibitors of Caspase-5 can act at different points in this pathway. Active site inhibitors, such as peptide-based inhibitors with a reactive warhead (e.g., CMK), can covalently modify the catalytic cysteine residue in the active site of Caspase-5, thereby blocking its proteolytic activity.[5][6] Allosteric inhibitors, on the other hand, bind to a site distinct from the active site, inducing a conformational change that prevents the enzyme from functioning correctly.[2][7]
Caption: Procaspase-5 activation by intracellular LPS and subsequent inhibition.
Experimental Protocols
This protocol is adapted from a general method for measuring caspase activity using a fluorogenic substrate.[2][8] The preferred substrate for Caspase-5 is Ac-WEHD-AFC.[8]
a. Reagent Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.2), 250 mM NaCl, 0.1% NP-40, 2 mM EDTA, 10% glycerol, supplemented with protease inhibitors.[9]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 200 mM NaCl, 100 μM β-mercaptoethanol, 0.1% CHAPS.[2]
-
Substrate Stock Solution (100x): Prepare a 10 mM stock of Ac-WEHD-AFC in DMSO. Store at -20°C.[8]
-
Inhibitor Stock Solution (if applicable): Prepare a stock solution of the test inhibitor in DMSO.
b. Cell Lysate Preparation:
-
Culture cells to the desired density and treat with stimuli (e.g., LPS) to induce Caspase-5 activation.
-
Harvest cells (e.g., 1-2 x 10^6 cells) by centrifugation.[8]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the cell lysate. Determine the protein concentration using a standard protein assay.
c. Assay Procedure:
-
In a 96-well microplate, add 50 μL of cell lysate (containing 50-200 μg of protein) to each well.
-
If testing an inhibitor, pre-incubate the lysate with the inhibitor at various concentrations for 30-60 minutes at room temperature.[2]
-
Prepare the reaction mixture by diluting the Ac-WEHD-AFC stock solution 1:100 in Assay Buffer.
-
Initiate the reaction by adding 50 μL of the reaction mixture to each well.
-
Immediately measure the fluorescence using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 495 nm.[2]
-
Monitor the change in relative fluorescence units (RFU) over time (e.g., every 5 minutes for 1-2 hours) at 37°C.
-
The rate of change in RFU is proportional to the Caspase-5 activity.
This protocol allows for the detection of the inactive Procaspase-5 and its cleaved, active fragments.[9]
a. Sample Preparation:
-
Prepare cell lysates as described in the Caspase-5 Activity Assay protocol.
-
Determine the protein concentration of the lysates.
-
Mix an equal volume of lysate with Laemmli sample buffer and boil for 5 minutes.[9]
b. SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[9]
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Caspase-5 overnight at 4°C. The antibody should be able to detect both the pro-form (~47 kDa) and the cleaved fragments.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A decrease in the band corresponding to Procaspase-5 and the appearance of bands corresponding to the cleaved subunits indicate Caspase-5 activation.
Experimental Workflow for Inhibitor Characterization
The identification and characterization of novel Caspase-5 inhibitors typically follow a multi-step workflow, starting from a high-throughput screen and progressing to more detailed biochemical and cell-based assays.
Caption: Workflow for Caspase-5 inhibitor identification and characterization.
This workflow begins with a high-throughput screen of a compound library using a primary biochemical assay to identify initial "hits". These hits are then subjected to more rigorous testing to determine their potency (IC50) and selectivity against other caspases. Enzyme kinetics studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). Finally, promising compounds are evaluated in cell-based assays to confirm their efficacy in a more physiological context, for instance, by measuring their ability to block GSDMD cleavage or cytokine release. The data from these studies guide the process of lead optimization to improve the properties of the inhibitor for potential therapeutic use.
References
- 1. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Specific Tethered Inhibitors for Caspase-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 7. via.library.depaul.edu [via.library.depaul.edu]
- 8. bio-rad.com [bio-rad.com]
- 9. mblbio.com [mblbio.com]
Methodological & Application
Application Notes and Protocols for Procaspase-IN-5 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaspases are the inactive precursors of caspases, a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[1][2][3] The activation of specific procaspases initiates distinct signaling cascades. For instance, procaspase-5, along with procaspase-4 in humans and their murine ortholog procaspase-11, is a key component of the non-canonical inflammasome pathway.[4][5] This pathway is typically activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, leading to an inflammatory response and a form of programmed cell death known as pyroptosis.[4][6]
Procaspase-IN-5 is a hypothetical small molecule modulator designed to specifically interact with and modulate the activity of procaspase-5. These application notes provide a comprehensive protocol for the use of this compound in cell culture experiments to study its effects on procaspase-5 activation and downstream cellular events.
Mechanism of Action (Hypothesized)
This compound is postulated to bind to a specific allosteric site on procaspase-5, influencing its conformation and subsequent activation. Depending on the cellular context and the presence of stimuli like LPS, this compound may act as either an inhibitor or a promoter of procaspase-5-mediated signaling. The experimental protocols outlined below are designed to elucidate the precise mechanism of action of this compound.
Quantitative Data Summary
The following tables present example data from typical experiments designed to characterize the activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Metric | Value (Example) |
| Biochemical Assay | Recombinant Human Procaspase-5 | IC50 | 1.5 µM |
| Cell-Based Assay | THP-1 monocytes | EC50 (Inhibition of LPS-induced IL-1β release) | 5.2 µM |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment | Assay | Result (Example) |
| THP-1 | LPS (1 µg/mL) + this compound (10 µM) | Caspase-5 Activity | 75% reduction vs. LPS alone |
| A549 | This compound (10 µM) | Cell Viability (72h) | >95% viable |
| Jurkat | Staurosporine (1 µM) + this compound (10 µM) | Apoptosis (Annexin V) | No significant effect vs. Staurosporine alone |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol describes the basic steps for treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest (e.g., THP-1, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at the desired density in the appropriate culture vessel and allow them to adhere (for adherent cells) or stabilize in culture (for suspension cells) for 24 hours.
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
For adherent cells, carefully aspirate the old medium and replace it with the medium containing this compound.
-
For suspension cells, add the appropriate volume of the concentrated this compound working solution directly to the culture.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 2: Assessment of Procaspase-5 Activation via Western Blot
This protocol details the detection of procaspase-5 cleavage, a hallmark of its activation, using Western blotting.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Caspase-5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets on ice with cold lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-Caspase-5 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7] Look for the appearance of the cleaved p20 and p10 subunits of caspase-5 as an indicator of activation.
Protocol 3: Measurement of Apoptosis using Annexin V/PI Staining
This protocol describes how to quantify apoptosis and necrosis in cells treated with this compound using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Signaling Pathways and Workflows
References
- 1. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Primer on Caspase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mblbio.com [mblbio.com]
Application Notes and Protocols for In Vivo Caspase Inhibition Studies
Disclaimer: As of the latest update, specific in vivo dosage and concentration data for a compound explicitly named "Procaspase-IN-5" are not available in the public domain or scientific literature. The following application notes and protocols are therefore based on established methodologies for the in vivo study of caspase inhibitors and modulators in general. These guidelines are intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting procaspases and caspases in animal models.
Introduction
Caspases, a family of cysteine-dependent aspartate-specific proteases, are central to the regulation of programmed cell death (apoptosis) and inflammation.[1] They exist as inactive zymogens (procaspases) that, upon activation, trigger a cascade of proteolytic events leading to cellular disassembly or inflammatory responses.[1] Given their critical roles in numerous physiological and pathological processes, including cancer, neurodegenerative disorders, and autoimmune diseases, the modulation of procaspase activation and caspase activity is a significant area of therapeutic research.[1] These protocols provide a framework for the in vivo evaluation of compounds designed to interact with and modulate the activity of procaspases and caspases.
General Considerations for In Vivo Studies
Before initiating in vivo experiments with a novel caspase modulator, several factors must be considered to ensure the generation of robust and reproducible data.
-
Animal Model Selection: The choice of animal model is critical and should be relevant to the disease indication being studied. For instance, mouse models are widely used in caspase research due to the conservation of caspase pathways between mice and humans, although some differences exist (e.g., mice lack caspase-10).[1] Specific transgenic or knockout mouse lines can be invaluable for studying the roles of individual caspases.[1]
-
Pharmacokinetics and Formulation: Preliminary pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound. This information will guide the formulation of the compound for in vivo administration to ensure adequate bioavailability at the target tissue.
-
Dosage and Administration Route: Dose-ranging studies should be performed to identify a dose that is both effective and well-tolerated. The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the compound's properties and the experimental design.
Experimental Protocols
The following are generalized protocols for assessing the in vivo efficacy of a caspase modulator.
1. Western Blot Analysis of Cleaved Caspases in Tissue Homogenates
This method allows for the detection of the active, cleaved forms of caspases in tissues of interest.
-
Tissue Lysis:
-
Excise the tissue of interest from the animal and immediately place it in ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, supplemented with protease inhibitors).[2]
-
Homogenize the tissue using a Dounce homogenizer on ice.[2]
-
Centrifuge the homogenate at 10,000 x g for 1 minute and collect the supernatant containing the cytosolic extract.[3]
-
Determine the protein concentration of the extract using a BCA protein assay kit.[2]
-
-
Western Blotting:
-
Denature 20-50 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved form of the target caspase (e.g., cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. Immunohistochemical Detection of Active Caspases in Tissue Sections
This technique provides spatial information on caspase activation within the tissue architecture.
-
Tissue Preparation:
-
Fix the tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBST).
-
Incubate the sections with a primary antibody specific for the active form of the target caspase overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
Dehydrate and mount the slides for microscopic examination.
-
3. Caspase Activity Assay in Tissue Homogenates
This assay quantifies the enzymatic activity of caspases in tissue lysates using a colorimetric or fluorometric substrate.[2]
-
Sample Preparation:
-
Prepare tissue homogenates as described in the Western Blot protocol.
-
Adjust the protein concentration of the lysates to 50–200 µg per 50 µL of lysis buffer for each assay well.[3]
-
-
Assay Procedure (Colorimetric):
-
To each well of a 96-well plate, add 50 µL of the sample lysate.
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample.[3]
-
Add 5 µL of a 4 mM solution of the appropriate p-nitroaniline (pNA)-conjugated caspase substrate (e.g., DEVD-pNA for caspase-3) to a final concentration of 200 µM.[3]
-
Incubate the plate at 37°C for 1-2 hours.[3]
-
Measure the absorbance at 400-405 nm using a microplate reader.[3] The absorbance is proportional to the amount of pNA released, which indicates caspase activity.
-
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables for easy interpretation and comparison across different treatment groups.
Table 1: Western Blot Densitometry Analysis
| Treatment Group | Animal ID | Target Tissue | Cleaved Caspase-3 (Relative Density) | Fold Change vs. Control |
| Vehicle Control | 1 | Brain | 1.00 | 1.0 |
| 2 | Brain | 1.10 | 1.1 | |
| 3 | Brain | 0.95 | 0.95 | |
| Compound X (10 mg/kg) | 4 | Brain | 0.50 | 0.5 |
| 5 | Brain | 0.45 | 0.45 | |
| 6 | Brain | 0.55 | 0.55 |
Table 2: Immunohistochemistry Scoring
| Treatment Group | Animal ID | Target Tissue | % of Caspase-3 Positive Cells | Staining Intensity (0-3) |
| Vehicle Control | 1 | Liver | 25 | 2 |
| 2 | Liver | 30 | 2 | |
| 3 | Liver | 28 | 2.5 | |
| Compound X (10 mg/kg) | 4 | Liver | 5 | 0.5 |
| 5 | Liver | 7 | 1 | |
| 6 | Liver | 6 | 0.5 |
Table 3: Caspase Activity Assay
| Treatment Group | Animal ID | Target Tissue | Caspase-3 Activity (OD405nm) | % Inhibition vs. Control |
| Vehicle Control | 1 | Spleen | 0.85 | 0 |
| 2 | Spleen | 0.90 | 0 | |
| 3 | Spleen | 0.88 | 0 | |
| Compound X (10 mg/kg) | 4 | Spleen | 0.30 | 65 |
| 5 | Spleen | 0.35 | 61 | |
| 6 | Spleen | 0.32 | 64 |
Visualizations
Diagram 1: Simplified Caspase Activation Pathway
Caption: A diagram illustrating the extrinsic and intrinsic pathways of caspase activation leading to apoptosis.
Diagram 2: General In Vivo Experimental Workflow
Caption: A flowchart depicting a general workflow for in vivo studies of caspase modulators.
References
Application Notes and Protocols for Procaspase Inhibitors in Pyroptosis Research
Topic: Application of Procaspase Inhibitors in Pyroptosis Research Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines.[1] This process is critical for host defense against pathogens but can also contribute to the pathology of inflammatory diseases when dysregulated.[1] Key mediators of pyroptosis are inflammatory caspases, specifically caspase-1, -4, and -5 in humans (caspase-1 and -11 in mice).[2][3] These caspases are synthesized as inactive zymogens, or procaspases, which become activated upon sensing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).[2]
Activated caspases cleave Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and subsequent cell lysis.[1][4] Caspase-1 also processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[2] Small molecule inhibitors of procaspases are invaluable tools for dissecting the molecular mechanisms of pyroptosis and for developing potential therapeutics for inflammatory diseases.
This document provides a comprehensive guide to the application of a hypothetical procaspase inhibitor, Procaspase-IN-5, in pyroptosis research. While specific data for "this compound" is not publicly available, these notes and protocols offer a general framework for the evaluation of any novel inhibitor targeting inflammatory procaspases.
Data Presentation: Characterization of a Procaspase Inhibitor
A crucial first step in utilizing a novel inhibitor is to characterize its potency and selectivity. The following table provides a template for summarizing the quantitative data for a hypothetical inhibitor like this compound.
| Parameter | This compound | Description | Reference Protocol |
| Target Procaspase(s) | Caspase-1, Caspase-4, Caspase-5 | The primary procaspase(s) inhibited by the compound. | Biochemical Assays |
| IC50 (in vitro) | 15 nM (Caspase-1) | The half-maximal inhibitory concentration against the purified enzyme. | Biochemical Assays |
| 50 nM (Caspase-4) | |||
| 45 nM (Caspase-5) | |||
| Cell Permeability | High | The ability of the compound to cross the cell membrane. | Cellular Thermal Shift Assay (CETSA) |
| Effective Concentration (in cells) | 1 - 10 µM | The concentration range that effectively inhibits pyroptosis in cellular assays. | LDH Release Assay, IL-1β ELISA |
| Cell Line(s) Tested | THP-1 (human monocytic) | Relevant cell lines for studying pyroptosis. | Cell Culture and Treatment |
| Primary human macrophages | |||
| Pyroptosis Inducer(s) | LPS + Nigericin (Canonical) | Stimuli used to induce pyroptosis. | Induction of Pyroptosis |
| Intracellular LPS (Non-canonical) | |||
| Key Readouts | LDH Release | A measure of cell lysis and pyroptotic cell death. | LDH Release Assay |
| IL-1β and IL-18 Secretion | Measurement of pro-inflammatory cytokine release. | ELISA for IL-1β and IL-18 | |
| GSDMD Cleavage | A direct indicator of caspase activity on its key substrate. | Western Blotting |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells are a common model for pyroptosis studies.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (for macrophage-like phenotype):
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Replace the PMA-containing medium with fresh, complete medium and rest the cells for 24 hours before treatment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the inhibitor to the desired final concentrations in the cell culture medium.
-
Pre-incubate the differentiated THP-1 cells with the inhibitor for 1-2 hours before inducing pyroptosis.
-
Induction of Pyroptosis
-
Canonical Pyroptosis (NLRP3 Inflammasome Activation):
-
Priming Step: Treat PMA-differentiated THP-1 cells with 1 µg/mL of Lipopolysaccharide (LPS) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Activation Step: After priming, add 10 µM Nigericin to the medium and incubate for 1-2 hours. Nigericin is a potassium ionophore that activates the NLRP3 inflammasome.
-
-
Non-Canonical Pyroptosis (Caspase-4/5 Activation):
-
Delivery of Intracellular LPS: Use electroporation or transfection reagents to introduce LPS directly into the cytoplasm of the cells. A typical concentration is 1-2 µg of LPS per 1 x 10^6 cells.
-
Incubate the cells for 6-18 hours following transfection to allow for caspase-4/5 activation and pyroptosis.
-
LDH Release Assay (Cytotoxicity)
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.
-
After treatment, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant at 500 x g for 5 minutes to remove any detached cells.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent provided in the kit).
ELISA for IL-1β and IL-18
This assay quantifies the amount of mature cytokines secreted into the supernatant.
-
Collect the cell culture supernatant as described for the LDH assay.
-
Use commercially available ELISA kits for human IL-1β and IL-18.
-
Follow the manufacturer's protocol precisely.
-
Measure the absorbance at the specified wavelength.
-
Calculate the concentration of the cytokines based on a standard curve.
Western Blotting for Caspase Activation and GSDMD Cleavage
This technique is used to visualize the cleavage of procaspases into their active forms and the cleavage of GSDMD.
-
Protein Extraction:
-
Collect the cell supernatant (for secreted active caspases) and lyse the adherent cells with RIPA buffer containing a protease inhibitor cocktail.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Caspase-1 (to detect pro-caspase-1 and the cleaved p20 subunit)
-
Anti-Caspase-4/5 (to detect pro-forms and cleaved fragments)
-
Anti-GSDMD (to detect the full-length protein and the N-terminal cleavage product, GSDMD-N)
-
Anti-IL-1β (to detect pro-IL-1β and the mature form)
-
Anti-Actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Signaling Pathways in Pyroptosis
Caption: Canonical and non-canonical pyroptosis pathways.
Experimental Workflow for Inhibitor Testing
Caption: Workflow for evaluating a procaspase inhibitor.
Logical Validation of Caspase Role
Caption: Using an inhibitor to validate a procaspase's role.
Conclusion
The study of pyroptosis is a rapidly evolving field with significant implications for human health. Procaspase inhibitors serve as essential chemical probes to elucidate the intricate signaling pathways governing this form of cell death. The protocols and frameworks provided here offer a robust starting point for researchers and drug developers to characterize novel inhibitors and explore their potential in modulating inflammatory responses. Through systematic evaluation, from in vitro enzyme kinetics to cell-based functional assays, the precise role of individual procaspases in health and disease can be further unraveled, paving the way for new therapeutic strategies.
References
- 1. Inflammatory caspase-related pyroptosis: mechanism, regulation and therapeutic potential for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspases in Cell Death, Inflammation, and Gasdermin-Induced Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focus on the Mechanisms and Functions of Pyroptosis, Inflammasomes, and Inflammatory Caspases in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Procaspase-5 Inhibitor (Procaspase-IN-5) Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-5, an inflammatory caspase, plays a crucial role in the innate immune response.[1] It is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3] Upon activation, Caspase-5 triggers pyroptosis, a pro-inflammatory form of cell death, and the release of inflammatory cytokines such as IL-1β and IL-18.[4] Dysregulation of this pathway is implicated in various inflammatory diseases. Procaspase-IN-5 is a potent and selective small molecule inhibitor of the inactive zymogen form of Caspase-5 (Procaspase-5), preventing its activation and subsequent downstream inflammatory signaling. These application notes provide detailed protocols for the preparation and administration of this compound in mouse models to study its in vivo efficacy.
Mechanism of Action: The Non-Canonical Inflammasome Pathway
The non-canonical inflammasome pathway is a critical defense mechanism against intracellular bacterial pathogens.[5] Cytosolic LPS from Gram-negative bacteria directly binds to the CARD domain of Procaspase-5 (or its mouse ortholog, Procaspase-11), inducing its oligomerization and activation.[6][7] Activated Caspase-5 then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the cell membrane, forming pores that lead to cell lysis (pyroptosis) and the release of mature pro-inflammatory cytokines.[2][8] this compound is designed to bind to Procaspase-5, stabilizing its inactive conformation and preventing LPS-induced activation, thereby inhibiting the entire downstream cascade.
Figure 1. this compound inhibits the non-canonical inflammasome pathway.
Compound Data and Formulation
Successful in vivo studies depend on the appropriate formulation and delivery of the therapeutic agent. This compound is a hydrophobic compound, requiring a specific vehicle for solubilization to ensure bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility (Water) | < 0.1 mg/mL |
| Solubility (DMSO) | > 50 mg/mL |
| Solubility (Ethanol) | ~10 mg/mL |
Table 2: Recommended Vehicle Formulations
| Route of Administration | Vehicle Composition | Max Concentration | Notes |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG-400, 50% Saline (0.9% NaCl) | 5 mg/mL | Prepare fresh daily. Warm to 37°C before injection to ensure solubility and reduce animal discomfort.[9] |
| Oral Gavage (PO) | 0.5% Carboxymethylcellulose (CMC), 5% DMSO in sterile water | 10 mg/mL | Ensure uniform suspension by vortexing before each administration. |
Note: The choice of vehicle can impact drug absorption and animal welfare. It is crucial to conduct preliminary tolerability studies with the vehicle alone.[10]
Experimental Protocols
The following protocols are designed for adult mice (e.g., C57BL/6, 8-12 weeks old). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
General Workflow for an In Vivo Efficacy Study
References
- 1. genecards.org [genecards.org]
- 2. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 4. scbt.com [scbt.com]
- 5. Inflammasome - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Procaspase-IN-5 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of Procaspase-IN-5 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial treatment duration for this compound?
For initial experiments, a time-course study is highly recommended to determine the optimal treatment duration for your specific cell line and experimental conditions. We suggest starting with a broad range of time points, such as 6, 12, 24, 48, and 72 hours.[1] The optimal timing can be influenced by the cell type, the concentration of this compound, and the specific endpoint being measured.[2]
Q2: How does the mechanism of action of this compound influence the treatment duration?
This compound is designed to activate procaspases, key initiators of the apoptotic cascade. The activation of initiator caspases (like procaspase-9) subsequently activates executioner caspases (like procaspase-3 and -7), which then cleave cellular substrates to execute apoptosis.[3][4] The duration of treatment should be sufficient to allow for this cascade of events to occur and for measurable downstream effects, such as apoptosis, to become apparent.
Q3: Should the cell seeding density be adjusted for longer treatment durations?
Yes, for longer incubation periods (e.g., 48-72 hours or more), it is crucial to start with a lower cell seeding density. This prevents cells from becoming over-confluent, which can independently affect cell health and introduce experimental variability.[5]
Q4: Is it necessary to change the media and re-add this compound during a long-term experiment?
For treatment durations exceeding 24-48 hours, consider the stability of this compound in your culture media. If the compound is not stable, or if nutrient depletion and waste accumulation in the media could affect your results, a medium change with a fresh addition of the inhibitor may be necessary. However, for many compounds, daily renewal of the medium and drug may not significantly impact the outcome.[5] It is best to determine this empirically for your system.
Q5: What are the appropriate controls to include when optimizing treatment duration?
Always include the following controls in your experimental design:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced effects.[6]
-
Untreated Control: Cells that are not treated with either this compound or the vehicle.
-
Positive Control: A known inducer of apoptosis in your cell line to ensure the assay is working correctly.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at any time point. | 1. Treatment duration is too short for the apoptotic cascade to be initiated and completed. 2. The concentration of this compound is too low. 3. The cell line is resistant to apoptosis induction via the targeted pathway. | 1. Extend the treatment duration, including later time points such as 96 hours.[1] 2. Perform a dose-response experiment to determine the optimal concentration. 3. Use a positive control for apoptosis to confirm the cell line's capability to undergo apoptosis. Consider using a different cell line. |
| High variability between replicates. | 1. Inconsistent cell seeding density. 2. Edge effects in the multi-well plate. 3. Fluctuations in incubator conditions (temperature, CO2). | 1. Ensure a homogenous single-cell suspension before seeding and be precise with pipetting. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. 3. Ensure the incubator is properly calibrated and maintained. |
| Decreased signal at later time points. | 1. Secondary necrosis occurring after apoptosis is complete.[2] 2. Degradation of the detection reagent or signal over time. | 1. Measure earlier apoptotic events (e.g., caspase activation) at earlier time points. Consider multiplexing with a viability assay.[2] 2. Follow the manufacturer's instructions for the assay kit regarding incubation times and signal stability. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Apoptosis Induction
This protocol outlines a general procedure to determine the optimal treatment duration of this compound by measuring apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence at your latest time point. Allow cells to adhere overnight.
-
Prepare working solutions of this compound, the vehicle, and the positive control in complete culture medium.
-
Treat the cells by replacing the medium with the prepared solutions.
-
Incubate the plates for your desired time points (e.g., 6, 12, 24, 48, 72 hours).
-
At each time point, harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer within one hour.
Protocol 2: Caspase Activity Assay
This protocol describes how to measure the activity of executioner caspases (caspase-3/7) as an earlier indicator of apoptosis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and the vehicle control.
-
Incubate for the desired time points (e.g., 2, 4, 6, 8, 12, 24 hours). Caspase activation is an early event in apoptosis.[2]
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and add it to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation
Table 1: Example Time-Course of Apoptosis Induction by this compound (10 µM) in HCT116 Cells
| Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle) | 2.1 ± 0.3 | 1.5 ± 0.2 | 96.4 ± 0.5 |
| 6 | 8.5 ± 1.1 | 2.3 ± 0.4 | 89.2 ± 1.3 |
| 12 | 25.4 ± 2.5 | 5.8 ± 0.9 | 68.8 ± 3.1 |
| 24 | 48.7 ± 3.8 | 15.2 ± 1.7 | 36.1 ± 4.2 |
| 48 | 35.1 ± 4.2 | 45.6 ± 3.9 | 19.3 ± 2.8 |
| 72 | 15.9 ± 3.1 | 70.3 ± 5.1 | 13.8 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments. This is example data for illustrative purposes.
Table 2: Example Time-Course of Caspase-3/7 Activity
| Treatment Duration (hours) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 ± 850 | 1.0 |
| 2 | 25,898 ± 1,230 | 1.7 |
| 4 | 68,553 ± 4,500 | 4.5 |
| 8 | 152,340 ± 9,800 | 10.0 |
| 12 | 243,744 ± 15,100 | 16.0 |
| 24 | 182,808 ± 11,500 | 12.0 |
Data are presented as mean ± standard deviation. This is example data for illustrative purposes.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for time-course analysis of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Inhibitors [sigmaaldrich.com]
Procaspase-IN-5 experimental variability and solutions
Welcome to the technical support resource for Procaspase-IN-5. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor designed to prevent the activation of procaspase-5. It is hypothesized to bind to an allosteric site on the procaspase-5 zymogen, which stabilizes the inactive conformation and hinders the necessary conformational changes for dimerization and auto-proteolytic activation. This inhibitory action effectively blocks the initiation of the non-canonical inflammasome pathway mediated by caspase-5.[1][2]
Q2: How does inhibiting procaspase-5 differ from inhibiting active caspase-5?
A2: Inhibiting procaspase-5 targets the inactive precursor of the enzyme, thereby preventing its activation. This represents an upstream point of intervention. In contrast, inhibitors that target active caspase-5 block the enzyme's catalytic activity, preventing it from cleaving its substrates, such as Gasdermin D. This compound is specifically designed as a procaspase inhibitor.
Q3: What are the recommended experimental systems for using this compound?
A3: this compound is suitable for both in vitro and cell-based assays. It can be utilized in biochemical assays with purified procaspase-5 to investigate its activation kinetics. In cellular assays, it is a valuable tool for exploring the role of caspase-5 in the non-canonical inflammasome pathway in response to stimuli like intracellular lipopolysaccharide (LPS).[3][4]
Q4: What is the appropriate solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based experiments, it is advisable to prepare a concentrated stock solution in DMSO and subsequently dilute it in the cell culture medium to achieve the final desired concentration. To prevent solvent-induced toxicity, the final concentration of DMSO in the culture medium should not exceed 0.1%.
Q5: What is the stability of this compound in solution?
A5: When stored at -20°C and protected from light, the DMSO stock solution of this compound remains stable for up to six months. Working solutions prepared in aqueous buffers or cell culture medium should be made fresh for each experiment and used within a few hours, as long-term stability in aqueous environments has not been fully determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in in vitro caspase activity assay | 1. Autocatalytic activation of procaspase-5.2. Contamination of recombinant procaspase-5 with its active form.3. Non-specific cleavage of the substrate. | 1. Optimize assay conditions, such as lowering the incubation time or temperature.2. Use a fresh aliquot of high-purity recombinant procaspase-5.3. Include a control without the enzyme to assess substrate stability. |
| Inconsistent results between experimental replicates | 1. Variability in cell health or passage number.2. Inconsistent timing of inhibitor addition and cell stimulation.3. Degradation of this compound. | 1. Use cells within a consistent and narrow passage number range and ensure high cell viability.2. Precisely standardize the experimental timeline.3. Prepare fresh working solutions of this compound from a frozen stock for each experiment. |
| No inhibitory effect observed in cell-based assays | 1. The concentration of this compound is insufficient.2. Poor cell permeability of the compound.3. The observed phenotype is not mediated by caspase-5. | 1. Conduct a dose-response experiment to identify the optimal concentration.2. If cell permeability is a known issue for your cell type, consider using a permeabilizing agent (with appropriate controls).3. To confirm target engagement, use a positive control inhibitor for the pathway and a negative control, such as an inactive analog of this compound if available.[5] |
| Cell toxicity is observed at effective concentrations | 1. Off-target effects of this compound.2. High concentration of the DMSO solvent. | 1. Lower the concentration of this compound and/or reduce the incubation time.2. Ensure the final DMSO concentration is maintained below 0.1%.3. Perform a parallel cell viability assay, such as an MTT or LDH assay. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | |
| Purity | >98% (HPLC) | |
| Formulation | Crystalline solid | |
| Solubility | 50 mM in DMSO | |
| IC50 (in vitro procaspase-5 activation) | 50 nM | As determined by a fluorogenic substrate assay. |
| Recommended in vitro concentration | 50 nM - 1 µM | |
| Recommended cell-based concentration | 1 µM - 10 µM | The optimal concentration may vary depending on the cell type. |
Experimental Protocols
Protocol 1: In Vitro Procaspase-5 Activation Assay
This assay is designed to measure the efficacy of this compound in inhibiting the induced activation of recombinant human procaspase-5.
Materials:
-
Recombinant human procaspase-5
-
This compound
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose
-
Caspase-5 fluorogenic substrate (e.g., Ac-WEHD-AFC)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities (Ex/Em = 400/505 nm)
Procedure:
-
Prepare a 2X stock solution of recombinant procaspase-5 in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. A vehicle control (DMSO) should also be prepared at the same concentration as the highest inhibitor concentration.
-
Add 50 µL of the this compound dilutions or the vehicle control to the wells of the 96-well plate.
-
Initiate the activation by adding 50 µL of the 2X procaspase-5 stock solution to each well.
-
Incubate the plate at 37°C for 1 hour to allow for activation.
-
Add 10 µL of the caspase-5 fluorogenic substrate to each well.
-
Immediately begin a kinetic reading of fluorescence intensity every 5 minutes for a duration of 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (RFU/min) for each concentration of this compound.
-
Plot the rate of cleavage against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Non-Canonical Inflammasome Activation Assay
This assay evaluates the impact of this compound on caspase-5-mediated pyroptosis and IL-1β release in human monocytic cells, such as THP-1.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (from E. coli O111:B4)
-
This compound
-
LDH cytotoxicity assay kit
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophages by treating them with 100 nM PMA for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.
-
Prime the cells with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β and pro-caspase-5.
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1 hour.
-
Transfect the cells with a second dose of LPS (e.g., using a suitable transfection reagent) to stimulate intracellular LPS sensing and non-canonical inflammasome activation.
-
Incubate the cells for 6-18 hours.
-
Collect the cell culture supernatants.
-
Measure LDH release as an indicator of pyroptosis using an LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure IL-1β secretion using a human IL-1β ELISA kit, according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on LDH release and IL-1β secretion.
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow for inhibitor testing.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
refining Procaspase-IN-5 dosage for minimal toxicity
Important Notice: Information regarding a specific molecule designated "Procaspase-IN-5" is not available in the public domain based on the conducted search. The following information is based on general knowledge of procaspases and their role in cellular signaling, which may be relevant to researchers working with novel compounds targeting these enzymes.
Frequently Asked Questions (FAQs)
Q1: What are procaspases and why are they targeted in drug development?
A1: Procaspases are the inactive precursors, or zymogens, of caspases, a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[1] The activation of procaspases is a critical step in initiating these cellular pathways. In diseases like cancer, the normal apoptotic processes are often dysregulated, allowing cancer cells to survive and proliferate.[2][3] Therefore, small molecules that can modulate procaspase activation are of significant interest as potential therapeutic agents.[2] The goal is to either promote apoptosis in cancer cells or inhibit inflammation where it is detrimental.
Q2: What are the different types of procaspases?
A2: Procaspases can be broadly categorized into two groups based on their function:
-
Initiator Procaspases: These include procaspase-2, -8, -9, and -10. They are activated by upstream signals and are responsible for activating the executioner caspases.[2]
-
Executioner Procaspases: These include procaspase-3, -6, and -7. Once activated by initiator caspases, they carry out the dismantling of the cell by cleaving a wide range of cellular proteins.[2][3]
-
Inflammatory Procaspases: Procaspase-1, -4, and -5 are primarily involved in inflammatory responses.[2][4] They are activated by inflammasomes and lead to the maturation of pro-inflammatory cytokines.[4]
Q3: What are the general considerations for determining the optimal dosage of a novel procaspase activator?
A3: Determining the optimal dosage of a novel compound like a hypothetical "this compound" involves a series of in vitro and in vivo experiments to establish its efficacy and safety profile. Key considerations include:
-
In Vitro Efficacy: Establishing the concentration range over which the compound effectively activates the target procaspase in cell-based assays.
-
Cytotoxicity: Assessing the compound's toxicity across various cell lines, including both cancerous and healthy cells, to determine its therapeutic window.
-
In Vivo Efficacy: Evaluating the compound's anti-tumor or anti-inflammatory activity in animal models.
-
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo, as well as its effect on the target procaspase over time.
-
Toxicity Studies: Comprehensive toxicology studies in animal models to identify potential side effects and determine the maximum tolerated dose (MTD).
Troubleshooting Guide
Issue 1: High levels of off-target cytotoxicity observed in vitro.
| Possible Cause | Troubleshooting Step |
| Compound lacks specificity | 1. Perform a broader screening against a panel of caspases and other proteases to identify off-target activities. 2. Consider medicinal chemistry efforts to modify the compound structure to improve specificity. |
| Non-specific cellular stress | 1. Evaluate markers of general cellular stress, such as reactive oxygen species (ROS) production or mitochondrial dysfunction.[5] 2. Test the compound in a cell-free caspase activation assay to confirm direct procaspase activation. |
| Inappropriate cell line | 1. Ensure the chosen cell line expresses the target procaspase. For example, MCF-7 cells are known to lack procaspase-3.[6] 2. Use a panel of cell lines with varying expression levels of the target procaspase. |
Issue 2: Inconsistent procaspase activation between experiments.
| Possible Cause | Troubleshooting Step |
| Compound instability | 1. Assess the stability of the compound in the experimental media over the time course of the experiment. 2. Prepare fresh stock solutions for each experiment. |
| Cell culture conditions | 1. Ensure consistent cell passage numbers and confluency, as these can affect cellular responses. 2. Standardize incubation times and reagent concentrations. |
| Assay variability | 1. Include appropriate positive and negative controls in every experiment. A known procaspase activator like PAC-1 for procaspase-3 could serve as a positive control.[6] 2. Verify the specificity of antibodies or substrates used for detecting caspase activation. |
Experimental Protocols
Protocol 1: In Vitro Procaspase Activation Assay
This protocol describes a general method for assessing the ability of a test compound to induce procaspase activation in a cell-based assay.
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known apoptosis inducer like staurosporine).[6]
-
Incubation: Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours). The optimal time should be determined empirically.[7]
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Caspase Activity Measurement: Measure the activity of the target caspase using a commercially available assay kit, typically based on the cleavage of a fluorogenic or colorimetric substrate.
-
Data Analysis: Quantify the caspase activity and normalize it to the vehicle control. Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration).
Signaling Pathways and Workflows
Caption: Overview of intrinsic and extrinsic procaspase activation pathways leading to apoptosis.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Technical Support Center: Procaspase-IN-5 In Vivo Applications
Welcome to the technical support center for Procaspase-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully applying this compound in in vivo experimental models. As this compound is a novel procaspase-activating compound, this guide leverages data and methodologies from studies on similar molecules, such as PAC-1, to provide comprehensive support.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to directly activate procaspase-3, a key executioner caspase in the apoptotic pathway. In many cancer cells, procaspase-3 is overexpressed but its activation is inhibited by elevated intracellular zinc levels.[1] this compound, similar to the well-characterized procaspase activator PAC-1, likely functions by chelating these inhibitory zinc ions.[1][2][3] This sequestration of zinc relieves the inhibition of procaspase-3, allowing it to auto-activate to its active form, caspase-3, thereby inducing apoptosis in cancer cells.[1][2]
Q2: Why is this compound expected to be selective for cancer cells?
A2: The selectivity of this compound for cancer cells is based on the observation that many tumor types have elevated levels of procaspase-3 compared to normal tissues.[3][4] This overexpression provides a higher concentration of the target for this compound. Consequently, the compound is expected to preferentially induce apoptosis in cancer cells while having a minimal effect on healthy cells with lower procaspase-3 levels.[4]
Q3: What are the potential therapeutic applications of this compound?
A3: By directly activating the downstream executioner caspase-3, this compound has the potential to bypass upstream defects in the apoptotic signaling pathway, which are common in cancer cells. This makes it a promising candidate for cancer therapy, potentially effective against tumors that are resistant to conventional chemotherapeutics that rely on intact upstream signaling.[5] It may be used as a standalone therapy or in combination with other anticancer drugs to enhance their efficacy.[5]
Troubleshooting Guides
Poor In Vivo Efficacy
Q: My in vivo experiments with this compound are showing minimal or no tumor growth inhibition. What could be the issue?
A: Poor in vivo efficacy can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.
-
Verify Compound Formulation and Administration:
-
Solubility: this compound, like many small molecules, may have poor aqueous solubility.[6] Ensure the compound is fully dissolved in your chosen vehicle. Sonication or warming may be necessary. For PAC-1, formulations with DMSO, PEG300, and Tween 80 have been used.[2]
-
Route of Administration: The route of administration can significantly impact bioavailability. Oral administration is convenient, but intraperitoneal (IP) or intravenous (IV) injections may lead to higher systemic exposure.[7]
-
Dosage: The dosage may be insufficient. Refer to preclinical studies with similar compounds for guidance on effective dose ranges. For example, oral administration of PAC-1 at 50 or 100 mg/kg has been shown to retard tumor growth in mice.[2]
-
-
Assess Pharmacokinetics and Stability:
-
Half-life: this compound may have a short in vivo half-life, leading to rapid clearance from the system.[8] Consider more frequent dosing or a continuous infusion protocol to maintain therapeutic concentrations.
-
Metabolism: The compound may be rapidly metabolized in the liver.[8] Pharmacokinetic studies to determine the plasma concentration over time are crucial.
-
-
Evaluate Target Engagement and Biomarkers:
-
Procaspase-3 Levels: Confirm that your tumor model expresses high levels of procaspase-3.[4] You can assess this by Western blot or immunohistochemistry on tumor samples.
-
Caspase-3 Activation: Measure the activation of caspase-3 in the tumor tissue post-treatment. This can be done via Western blot for cleaved caspase-3, immunohistochemistry, or in vivo imaging techniques.[9][10]
-
Observed Toxicity or Adverse Effects
Q: I am observing signs of toxicity (e.g., neurotoxicity, weight loss) in my animal models treated with this compound. How can I mitigate this?
A: Toxicity can be a significant hurdle in in vivo studies. Here are some strategies to address this:
-
Dose Reduction and Optimization:
-
The observed toxicity may be dose-dependent. Perform a dose-response study to find the maximum tolerated dose (MTD).[4]
-
Consider a dose fractionation schedule (e.g., splitting the daily dose into two administrations) to reduce peak plasma concentrations.
-
-
Refine the Formulation and Delivery:
-
The vehicle used for administration could contribute to toxicity. Ensure the vehicle is well-tolerated at the administered volume.
-
Changing the route of administration might alter the toxicity profile. For instance, oral administration may be better tolerated than IV injections for some compounds.[7]
-
For PAC-1, transient neurotoxicity was observed with high doses administered via IP or IV injection.[11]
-
-
Monitor Animal Health Closely:
-
Regularly monitor animal weight, behavior, and food/water intake.
-
If signs of toxicity are observed, consider reducing the dose or temporarily halting the treatment.
-
-
Investigate Off-Target Effects:
-
While designed to be selective, this compound may have off-target effects. In silico predictions and in vitro screening against a panel of kinases and other enzymes can help identify potential off-targets.
-
Data Presentation
Table 1: In Vitro Activity of PAC-1 (A Representative Procaspase Activator)
| Parameter | Value | Reference |
| EC50 for procaspase-3 activation | 0.22 µM | [12] |
| IC50 for apoptosis induction (NCI-H226 cells) | 0.35 µM | [2] |
| IC50 for apoptosis induction (UACC-62 cells) | ~3.5 µM | [2] |
Table 2: Solubility and Pharmacokinetic Properties of PAC-1
| Property | Value | Species | Reference |
| Aqueous Solubility | <=2 mg/mL | - | [6] |
| In Vivo Half-life (t1/2) | ~25 min | Mice | [13] |
| In Vivo Half-life (t1/2) | ~2.1 h | Dogs | [13] |
| In Vivo Half-life (t1/2) | 28.5 h | Humans | [4] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound (Oral Gavage)
This protocol is based on established methods for administering oral compounds to rodents.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Gavage needles (flexible, appropriate size for the animal)
-
Syringes
-
Balance
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the weight of the animals.
-
Weigh the compound accurately.
-
Prepare the vehicle solution.
-
Add the compound to the vehicle and vortex or sonicate until fully dissolved. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
Measure the correct volume into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Western Blot for Cleaved Caspase-3 in Tumor Tissue
Materials:
-
Tumor tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-cleaved caspase-3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Excise tumor tissue and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo imaging of early stage apoptosis by measuring real-time caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PAC-1, caspase-3 activator (CAS 315183-21-2) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
mitigating degradation of Procaspase-IN-5 in experiments
Disclaimer: "Procaspase-IN-5" is a hypothetical name for the purpose of this guide. The following information is based on best practices for handling and troubleshooting experiments with small molecule inhibitors of caspases, specifically targeting the pro-inflammatory caspase-5. Researchers should always refer to the specific product datasheet for any commercially available compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to target procaspase-5, an enzyme involved in the inflammatory response. Caspase-5 is a key component of the non-canonical inflammasome, which is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2] By inhibiting the activation of procaspase-5, this compound can be used to study and potentially mitigate inflammatory pathways leading to a form of programmed cell death called pyroptosis.[1]
Q2: How should I store this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. For specific storage instructions, always consult the product's datasheet. General recommendations for similar small molecule inhibitors are to store the lyophilized powder at -20°C, desiccated, and protected from light.[3] Stock solutions, typically prepared in high-purity DMSO, should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[4][5]
Q3: Can I store this compound in an aqueous solution?
A3: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they are more susceptible to hydrolysis and degradation. Prepare aqueous working solutions fresh for each experiment from a DMSO stock.
Q4: What are the common solvents for reconstituting this compound?
A4: The recommended solvent for creating a concentrated stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[4] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Loss of this compound Activity or Inconsistent Results
This is often due to the degradation of the compound. The following table outlines potential causes and mitigation strategies.
| Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Improper Storage | - Verify Storage Conditions: Ensure the lyophilized powder and DMSO stock solutions are stored at -20°C, protected from light and moisture.[3] - Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare small, single-use aliquots of the DMSO stock solution.[5] |
| Hydrolysis in Aqueous Buffers | - Prepare Fresh Working Solutions: Do not store this compound in aqueous buffers. Prepare working dilutions immediately before use from a DMSO stock. - pH of Buffer: Be mindful of the pH of your experimental buffer. Extreme pH values can accelerate the degradation of small molecules. Maintain a physiological pH range (e.g., 7.2-7.4) unless the experimental protocol requires otherwise.[6] |
| Adsorption to Plastics | - Use Low-Binding Tubes: For storage of stock and dilute solutions, use low protein binding polypropylene tubes to minimize adsorption to plastic surfaces. |
| Chemical Incompatibility | - Review Buffer Components: Certain buffer components may react with the inhibitor. If you suspect an interaction, try a simpler buffer system (e.g., PBS or HEPES-buffered saline). |
| Enzymatic Degradation in Biological Samples | - Minimize Incubation Time: When working with cell lysates or plasma, which may contain degrading enzymes like esterases, minimize the incubation time of the inhibitor where possible.[6] - Add Enzyme Inhibitors: Consider adding a broad-spectrum protease or esterase inhibitor cocktail to your biological samples, ensuring it does not interfere with your assay. |
| Photodegradation | - Protect from Light: During storage and experimentation, protect the compound from direct light exposure by using amber vials or covering tubes with foil. |
Issue 2: Unexpected or Off-Target Effects in Cell-Based Assays
| Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| High DMSO Concentration | - Calculate Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%). - Include a Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) to distinguish between inhibitor-specific effects and solvent effects. |
| Inhibitor Cytotoxicity | - Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line by performing a dose-response experiment and assessing cell viability (e.g., using an MTT or LDH assay). |
| Off-Target Inhibition | - Use a Negative Control: If available, use an inactive structural analog of this compound as a negative control to demonstrate that the observed effects are due to specific target engagement. - Orthogonal Controls: Use another, structurally different inhibitor of caspase-5 to see if it phenocopies the effects of this compound.[7] |
Experimental Protocols
Protocol: In Vitro Caspase-5 Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on recombinant active caspase-5.
Materials:
-
Recombinant active human Caspase-5
-
Caspase-5 substrate (e.g., WEHD-pNA)
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT, pH 7.2
-
This compound
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in Assay Buffer from your DMSO stock. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Enzyme Preparation: Dilute the recombinant active caspase-5 in Assay Buffer to the desired working concentration (e.g., 1-10 units/well).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of your diluted this compound or vehicle control.
-
10 µL of diluted active caspase-5.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the caspase-5 substrate (WEHD-pNA) to each well to start the reaction.
-
Measure Activity: Immediately begin reading the absorbance at 405 nm every 1-2 minutes for 30-60 minutes at 37°C. The increase in absorbance corresponds to the cleavage of the pNA substrate.
-
Data Analysis: Calculate the reaction rate (V) for each concentration of the inhibitor. Plot the % inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway: Non-Canonical Inflammasome Activation
Caption: Non-canonical inflammasome pathway showing inhibition by this compound.
Experimental Workflow: Handling this compound
Caption: Recommended workflow for handling this compound to ensure stability.
Troubleshooting Logic: Inconsistent Experimental Results
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
- 1. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase - Wikipedia [en.wikipedia.org]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Procaspase Activating Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with procaspase activating compounds (PACs). While the specific compound "Procaspase-IN-5" is not found in the current scientific literature, this guide addresses common challenges and inconsistencies observed with well-documented PACs, such as PAC-1, which directly activates procaspase-3.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for procaspase activating compounds?
A1: Procaspase activating compounds are small molecules designed to induce apoptosis in cancer cells. Many types of cancer cells have elevated levels of procaspase-3, the inactive precursor to the executioner caspase-3.[1] PACs, such as PAC-1, can directly convert procaspase-3 to its active form, caspase-3, bypassing upstream apoptotic signaling pathways that are often defective in cancer cells.[1] This activation can initiate the cascade of events leading to programmed cell death.[1] Some PACs, like PAC-1, are thought to work by chelating inhibitory zinc ions, which can suppress procaspase-3 activity.[2]
Q2: I am seeing variable IC50 values for my procaspase activating compound in different cancer cell lines. What could be the cause?
A2: Variability in IC50 values across different cell lines is expected and can be attributed to several factors. A primary reason is the differing levels of intracellular procaspase-3. Since PACs often target this zymogen, cell lines with higher endogenous levels of procaspase-3 may be more sensitive to the compound.[1] Additionally, the apoptotic machinery and potential resistance mechanisms can vary between cell lines. For example, dysregulation of the pRb/E2F signaling pathway is a common reason for the overexpression of procaspase-3 in many cancers.[3]
Q3: My compound is supposed to activate procaspase-3, but I am also observing effects that seem unrelated to apoptosis. Are off-target effects common?
A3: Off-target effects are a possibility with any small molecule inhibitor or activator. For instance, at high concentrations, PAC-1 has been shown to induce cellular and mitochondrial morphologies indicative of endoplasmic reticulum (ER) stress-induced apoptosis, which is a distinct mechanism from direct procaspase-3 activation.[2] It is crucial to characterize the dose-dependent effects of your compound and use appropriate controls to distinguish between on-target and potential off-target effects.
Q4: Can procaspase activating compounds affect inflammatory caspases like caspase-5?
A4: The specificity of procaspase activating compounds is a key area of investigation. While many PACs are designed to target executioner procaspases like procaspase-3, the potential for interaction with inflammatory caspases such as caspase-5 should not be entirely ruled out without experimental validation. Caspase-5 is primarily involved in inflammatory responses and is activated by intracellular lipopolysaccharide (LPS).[4][5] Its activation leads to pyroptosis, a pro-inflammatory form of cell death, which is distinct from apoptosis.[4] Cross-reactivity would depend on the specific chemical structure of the compound and the structural similarities between the targeted procaspases.
Troubleshooting Guides
Issue 1: Inconsistent or No Detection of Cleaved Caspase-3 in Western Blot
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Use a well-validated antibody specific for the cleaved form of caspase-3. The Cleaved caspase 3 (Asp175) clone 5A1 from Cell Signaling has been reported to work well.[6] |
| Insufficient Protein Loading | Increase the amount of protein loaded on the gel. It is suggested to use 100-150 µg of protein to detect fainter bands.[6] |
| Timing of Apoptosis | Perform a time-course experiment (e.g., 8, 16, and 24 hours) to determine the optimal time point for detecting cleaved caspase-3, as the activation can be transient.[6] |
| Over-transfer or Under-transfer | Optimize the transfer time and voltage. Small cleaved caspase fragments might be transferred through the membrane if the transfer is too long. A transfer time of 60 minutes at 100V is a suggested starting point.[6] |
| Blocking and Antibody Dilution | Experiment with different blocking agents. For fainter bands, a weaker blocker like BSA may be more effective.[6] Also, try diluting the primary antibody in 5% BSA/TBS without Tween.[6] |
Issue 2: High Background in Caspase Activity Assays
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Prepare fresh substrate solutions for each experiment. Fluorogenic substrates can be unstable in aqueous solutions.[7] |
| Non-specific Protease Activity | Include appropriate controls, such as a broad-spectrum caspase inhibitor (e.g., z-VAD-FMK), to ensure the measured activity is specific to caspases. |
| Reagent Contamination | Ensure all buffers and reagents are free of contaminants that might interfere with the assay's fluorescence or colorimetric readout. |
| Cell Lysis Issues | Ensure complete cell lysis to release all caspases, and centrifuge the lysate to remove cellular debris that could cause light scattering. |
Data Presentation
Table 1: Reported IC50 Values for PAC-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| U-937 | Histiocytic lymphoma | ~1 |
| K-562 | Chronic myelogenous leukemia | ~10 |
| A-549 | Lung carcinoma | ~25 |
| MCF-7 | Breast adenocarcinoma | ~50 |
Note: These are approximate values and can vary based on experimental conditions. Data synthesized from general knowledge of PAC-1's activity.
Table 2: Comparison of Apoptotic and Inflammatory Caspases
| Feature | Apoptotic Caspases (e.g., Caspase-3, -7, -8, -9) | Inflammatory Caspases (e.g., Caspase-1, -4, -5) |
| Primary Role | Programmed cell death (Apoptosis)[8] | Innate immunity and inflammation |
| Activation Stimuli | Intrinsic (e.g., DNA damage) and extrinsic (e.g., death receptor ligation) pathways[8] | Pathogen-associated molecular patterns (PAMPs) like LPS, leading to inflammasome formation |
| Key Substrates | Poly (ADP-ribose) polymerase (PARP), lamins, other caspases[9] | Pro-inflammatory cytokines (e.g., pro-IL-1β), Gasdermin D[4] |
| Resulting Cell Fate | Apoptosis (non-inflammatory)[8] | Pyroptosis (pro-inflammatory)[4] |
Experimental Protocols
Protocol: Western Blot for Detection of Procaspase-3 and Cleaved Caspase-3
-
Cell Lysis:
-
Treat cells with the procaspase activating compound for the desired time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 100-150 µg of protein with 2x SDS-sample buffer.[9]
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A transfer time of 60 minutes at 100V is a good starting point.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for procaspase-3 and cleaved caspase-3 (e.g., anti-caspase-3 antibody that recognizes both forms) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Visualizations
References
- 1. Vanquish Oncology – Procaspase 3 Activation Factor to Selectively Induce Apoptosis | Cancer Biology [blogs.shu.edu]
- 2. Differential Effects of Procaspase-3 Activating Compounds in the Induction of Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procaspase-3 Overexpression in Cancer: A Paradoxical Observation with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Caspase-1 Inhibitors: The Established vs. The Novel
A deep dive into the mechanisms and therapeutic potential of VX-765 (Belnacasan) and the emerging pro-caspase-1 inhibitor, CIB-1476.
This guide provides a detailed comparative analysis of two significant small molecule inhibitors of caspase-1: VX-765 (Belnacasan), a well-characterized clinical trial candidate, and CIB-1476, a recently discovered covalent inhibitor that targets the inactive zymogen form, pro-caspase-1. This comparison is intended for researchers, scientists, and drug development professionals interested in the therapeutic modulation of the inflammasome pathway.
Introduction
Caspase-1, a key enzyme in the inflammatory cascade, is responsible for the maturation of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for initiating a form of programmed cell death known as pyroptosis.[1] Its central role in innate immunity has made it an attractive target for therapeutic intervention in a range of inflammatory diseases. VX-765 is a prodrug that converts to the active caspase-1 inhibitor VRT-043198 and has been evaluated in clinical trials for conditions like epilepsy and psoriasis.[2] More recently, a new strategy has emerged focusing on the inhibition of the inactive precursor, pro-caspase-1, to prevent its activation. CIB-1476 is a novel compound representing this new class of inhibitors.[3]
Mechanism of Action
The two inhibitors employ fundamentally different strategies to block caspase-1 activity. VX-765 acts as a traditional active site inhibitor, while CIB-1476 prevents the initial activation of the enzyme.
VX-765 (Belnacasan): This is an orally available prodrug that is rapidly metabolized in the body to its active form, VRT-043198.[2] VRT-043198 is a potent, reversible competitive inhibitor that targets the active site of mature caspase-1.[4] By binding to the catalytic site, it directly blocks the enzyme's ability to cleave its substrates, pro-IL-1β and pro-IL-18.
CIB-1476: This compound represents a newer class of inhibitors that target the inactive pro-caspase-1 zymogen.[3] It acts as an irreversible covalent inhibitor, binding to cysteine residues (Cys285 and Cys397) on the pro-caspase-1 molecule. This covalent modification prevents the conformational changes and autoproteolysis required for caspase-1 activation, thereby blocking both the enzymatic and non-enzymatic (e.g., scaffolding) functions of pro-caspase-1 in the assembly of the NLRP3 inflammasome.[3][5]
References
- 1. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A common allosteric site and mechanism in caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Covalent Inhibitor of Pro-Caspase-1 Zymogen Blocking NLRP3 Inflammasome Activation and Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
Validating On-Target Effects of Procaspase Inhibitors Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. However, ensuring that the observed cellular effects of a small molecule are indeed due to its interaction with the intended target is a critical validation step. This guide provides a framework for confirming the on-target effects of procaspase inhibitors, using the hypothetical molecule Procaspase-IN-5 as an example, through the powerful approach of genetic knockout studies.
The Critical Role of Genetic Validation
Pharmacological inhibitors can sometimes exhibit off-target effects, leading to misinterpretation of experimental results and potentially derailing drug development programs.[1] Genetic knockout models, such as those generated using CRISPR-Cas9 or siRNA, offer a "gold standard" for target validation.[1] By specifically removing the target protein, researchers can directly assess whether the effects of a small molecule inhibitor are abrogated, thus confirming its on-target activity.
Caspases, a family of cysteine proteases, are central players in apoptosis (programmed cell death) and inflammation.[2][3] They exist as inactive zymogens (procaspases) that become activated in response to specific cellular signals.[4][5] Small molecule inhibitors targeting procaspase activation are of significant therapeutic interest. Validating that these inhibitors act specifically on their intended procaspase target is paramount.
Comparing this compound Effects in Wild-Type vs. Knockout Cells
To validate the on-target effects of this compound, its activity should be compared in a wild-type cell line versus a cell line where the target procaspase has been genetically knocked out. The following table summarizes the expected outcomes of such a comparative experiment.
| Experimental Readout | Wild-Type Cells + this compound | Procaspase Knockout Cells + this compound | Interpretation of On-Target Effect |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Inhibition of apoptosis induced by a specific stimulus. | No significant inhibition of apoptosis compared to untreated knockout cells. | This compound's anti-apoptotic effect is dependent on the presence of its target procaspase. |
| Caspase Activity Assay (e.g., fluorometric substrate cleavage) | Reduced activity of the target caspase and downstream caspases. | Basal or near-basal caspase activity, unaffected by the inhibitor. | The inhibitor specifically targets the intended caspase in the apoptotic cascade. |
| Western Blot for Cleaved PARP | Reduced levels of cleaved PARP (a substrate of executioner caspases). | High levels of cleaved PARP (if apoptosis is induced by a pathway independent of the knocked-out procaspase) or no cleaved PARP (if the knocked-out procaspase is essential for the apoptotic pathway). The inhibitor should have no effect. | Confirms that the inhibitor's effect on downstream apoptotic events is mediated through its target procaspase. |
| Cell Viability Assay (e.g., MTT or CellTiter-Glo) | Increased cell viability in the presence of an apoptotic stimulus. | No significant increase in cell viability compared to untreated knockout cells. | The pro-survival effect of the inhibitor is a direct consequence of targeting the specific procaspase. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the validation workflow, the following diagrams are provided.
Experimental Protocol: Western Blot for Cleaved Caspase-3
This protocol details a key experiment to assess the on-target effects of this compound by measuring the cleavage of a downstream executioner caspase, Caspase-3.
Objective: To determine if this compound inhibits the activation of Caspase-3 in response to an apoptotic stimulus in wild-type cells and to confirm this effect is absent in target procaspase knockout cells.
Materials:
-
Wild-type and target procaspase knockout cell lines
-
Cell culture medium and supplements
-
Apoptotic stimulus (e.g., Staurosporine, TNF-α)
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-total Caspase-3, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed an equal number of wild-type and procaspase knockout cells in 6-well plates.
-
Allow cells to adhere overnight.
-
Pre-treat the designated wells with this compound at the desired concentration for 1-2 hours.
-
Induce apoptosis by adding the apoptotic stimulus for the predetermined optimal time. Include untreated and vehicle-treated controls.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Caspase-3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
The membrane can be stripped and re-probed with antibodies for total Caspase-3 and a loading control like β-actin to ensure equal protein loading and to assess total protein levels.
-
Expected Results:
-
Wild-Type Cells: A strong band for cleaved Caspase-3 should be visible in the lane with the apoptotic stimulus alone. This band should be significantly reduced or absent in the lane pre-treated with this compound.
-
Procaspase Knockout Cells: Depending on the apoptotic pathway, there may be a band for cleaved Caspase-3 in the presence of the apoptotic stimulus. However, the addition of this compound should have no effect on the intensity of this band, demonstrating that the inhibitor's action is dependent on its target.
By following this guide, researchers can rigorously validate the on-target effects of procaspase inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 2. Caspase knockouts: matters of life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of a Caspase-5 Inhibitor and Pan-Caspase Inhibitors in Apoptosis and Inflammation Research
For researchers, scientists, and drug development professionals, the precise modulation of caspase activity is critical for dissecting cellular pathways and developing novel therapeutics. This guide provides a head-to-head comparison of the specific caspase-5 inhibitor, Z-WEHD-FMK, with widely used pan-caspase inhibitors, offering insights into their respective performance based on available experimental data.
Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated processes of apoptosis (programmed cell death) and inflammation. While pan-caspase inhibitors offer a broad approach to block these pathways, more specific inhibitors are emerging as valuable tools for targeting distinct caspase-mediated events. As "Procaspase-IN-5" does not correspond to a commercially available or academically cited caspase inhibitor, this guide will focus on a well-characterized specific inhibitor, Z-WEHD-FMK, which targets caspase-5, an inflammatory caspase, and compare it to the widely used pan-caspase inhibitors Z-VAD-FMK and Q-VD-OPh.
Mechanism of Action: A Tale of Specificity
Pan-caspase inhibitors, such as Z-VAD-FMK and Q-VD-OPh, are designed to be broad-spectrum, targeting a wide range of caspases involved in both the intrinsic and extrinsic apoptotic pathways. They typically function as irreversible inhibitors by covalently binding to the catalytic site of caspases.[1] Z-VAD-FMK, a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide, effectively blocks the activity of multiple caspases, thereby inhibiting apoptosis induced by various stimuli.[1] Similarly, Q-VD-OPh is a potent, irreversible pan-caspase inhibitor with excellent cell permeability and low toxicity.[2][3][4][5]
In contrast, Z-WEHD-FMK is a more targeted, irreversible inhibitor with primary selectivity for inflammatory caspases, particularly caspase-1 and caspase-5.[6] This specificity allows researchers to dissect the roles of these specific caspases in inflammatory signaling pathways, such as the activation of the inflammasome and subsequent pyroptotic cell death, with less confounding effects on the broader apoptotic machinery.
Performance Data: A Quantitative Comparison
The efficacy and specificity of caspase inhibitors are often quantified by their half-maximal inhibitory concentration (IC50) values against a panel of caspases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Caspases | Reported IC50 Values | Key Features |
| Z-WEHD-FMK | Primarily Caspase-1 and Caspase-5 | Caspase-1: Potent inhibition (specific IC50 values vary by study); Caspase-5: Potent inhibition; Also inhibits Cathepsin B (IC50 = 6 µM)[6] | Cell-permeable, irreversible inhibitor. Primarily targets inflammatory caspases, making it a valuable tool for studying the inflammasome and pyroptosis. |
| Z-VAD-FMK | Pan-Caspase (except Caspase-2) | Broad range: 0.0015 - 5.8 mM against various caspases in tumor cells. Potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10.[1] | Cell-permeable, irreversible inhibitor. Widely used to broadly inhibit apoptosis. May induce necroptosis in some cell types.[7] |
| Q-VD-OPh | Pan-Caspase | 25-400 nM for caspases-1, 3, 8, and 9.[3][5] IC50 of 48 nM for caspase-7.[2] | Cell-permeable, irreversible inhibitor. Considered a "next-generation" pan-caspase inhibitor with high potency and low toxicity.[3] Able to cross the blood-brain barrier.[2] |
Signaling Pathway Context
The following diagram illustrates the points of intervention for Z-WEHD-FMK and pan-caspase inhibitors within the apoptotic and pyroptotic signaling pathways.
Caption: Apoptotic and Pyroptotic Signaling Pathways.
Experimental Protocols
Caspase Activity Assay (Fluorometric)
This protocol outlines a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase inhibitor (Z-WEHD-FMK or pan-caspase inhibitor)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Caspase-specific fluorogenic substrate (e.g., Ac-WEHD-AFC for caspase-5/1, Ac-DEVD-AFC for caspase-3/7)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent and/or the caspase inhibitor at desired concentrations for the appropriate time. Include untreated cells as a negative control.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 1 mM caspase-specific fluorogenic substrate to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity. Compare the fluorescence of treated samples to the control to determine the effect of the inhibitor.
Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Treatment compounds (e.g., cytotoxic agent, caspase inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the desired compounds for the specified duration.
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the effects of a specific caspase inhibitor and a pan-caspase inhibitor on induced cell death.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Apoptosis by pan-caspase inhibitors in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Procaspase-5 Inhibition: A Comparative Guide to Key Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate signaling cascades of inflammatory pathways is paramount. While the specific entity "Procaspase-IN-5" remains undocumented in current scientific literature, this guide provides a comprehensive comparison of alternative inhibitors targeting the non-canonical inflammasome pathway, the likely target of a procaspase-5 inhibitor. This pathway, primarily mediated by caspase-4 and caspase-5 in humans and caspase-11 in mice, is a critical driver of inflammation and pyroptotic cell death.
This guide offers a detailed analysis of commercially available inhibitors, presenting their performance based on experimental data. It includes structured data tables for easy comparison, detailed experimental protocols for key validation assays, and visual diagrams of the signaling pathway and experimental workflows to facilitate a deeper understanding of the downstream effects of inhibiting this crucial inflammatory cascade.
Comparative Analysis of Inhibitor Potency
The efficacy of various inhibitors targeting the inflammatory caspases involved in the non-canonical inflammasome pathway has been quantified through their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for several key inhibitors against caspase-4 and caspase-5.
| Inhibitor | Target Caspase(s) | IC50 (Caspase-4) | IC50 (Caspase-5) |
| Ac-FLTD-CMK | Caspase-1, -4, -5, -11 | 1.49 µM | 329 nM |
| VX-765 (Belnacasan) | Caspase-1, -4 | <0.6 nM (Ki) | - |
| Z-YVAD-FMK | Caspase-1, -4 | - | - |
| Ac-LESD-CMK | Caspase-8, -10, -5 | - | 2 µM |
Downstream Effects of Inhibition: A Quantitative Look
Inhibition of procaspase-5 or its active form, caspase-5, is expected to block the downstream signaling events of the non-canonical inflammasome. This includes the cleavage of Gasdermin D (GSDMD), the release of pro-inflammatory cytokines IL-1β and IL-18, and ultimately, pyroptotic cell death. The following table presents experimental data on the downstream effects of the compared inhibitors.
| Inhibitor | Downstream Effect | Experimental System | Quantitative Data |
| Ac-FLTD-CMK | Inhibition of GSDMD cleavage | Traumatic brain injury mouse model | Significantly downregulated GSDMD N-terminal expression |
| Reduction of IL-1β release | LPS-stimulated macrophages | Suppressed IL-1β release | |
| Reduction of IL-18 release | Traumatic brain injury mouse model | Significantly downregulated IL-18 expression | |
| Inhibition of pyroptosis (LDH release) | Traumatic brain injury mouse model | Reduced LDH release | |
| VX-765 | Inhibition of GSDMD cleavage | Lung ischemia reperfusion injury model | Decreased GSDMD-N expression |
| Reduction of IL-1β release | LPS-stimulated monocytes from FCAS patients | Blocked IL-1β secretion | |
| Reduction of IL-18 release | Traumatic brain injury mouse model | Significantly decreased IL-18 levels | |
| Inhibition of pyroptosis (LDH release) | IBDV-infected cells | Suppressed cell death | |
| Z-YVAD-FMK | Inhibition of GSDMD activation | LPS + nigericin-stimulated BMDMs | Markedly inhibited GSDMD activation |
| Reduction of IL-1β release | LPS + nigericin-stimulated BMDMs | Significantly lower IL-1β release | |
| Inhibition of pyroptosis (LDH release) | LPS-primed macrophages stimulated with ATP | Reduced LDH release |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Non-canonical inflammasome pathway and points of inhibition.
Caption: General experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key assays used to validate the downstream effects of procaspase-5 inhibition.
Western Blot for GSDMD and Caspase-5 Cleavage
-
Cell Lysis: After treatment, lyse cells in RIPA buffer or 8 M urea with 5% SDS supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSDMD (to detect both full-length and the N-terminal cleavage product) and cleaved caspase-5 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
ELISA for IL-1β and IL-18 Measurement
-
Sample Collection: Collect cell culture supernatants after treatment.
-
Plate Preparation: Use a commercially available ELISA kit for human or mouse IL-1β or IL-18. Add standards and samples to the wells of the pre-coated microplate.
-
Incubation: Incubate the plate according to the manufacturer's instructions, typically for 2-3 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells multiple times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate as per the protocol.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-1β or IL-18 in the samples by comparing their absorbance to the standard curve.
LDH Assay for Pyroptosis Quantification
-
Sample Collection: Collect cell culture supernatants after treatment.
-
Assay Reaction: Use a commercially available LDH cytotoxicity assay kit. Add the collected supernatant to a new 96-well plate.
-
Substrate Addition: Add the LDH assay substrate mixture to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Determine the percentage of LDH release by comparing the absorbance of the treated samples to that of a positive control (fully lysed cells) and a negative control (untreated cells), according to the formula provided by the manufacturer.
Procaspase Activator Specificity Profile: A Comparative Analysis Using PAC-1 as a Model
Disclaimer: As of the latest available information, "Procaspase-IN-5" is not a publicly documented or known chemical entity in scientific literature. Therefore, this guide utilizes the well-characterized procaspase-activating compound, PAC-1, as an illustrative model to demonstrate a comparative specificity analysis against different procaspases. The data and methodologies presented herein are based on published findings for PAC-1 and serve as a template for evaluating the specificity of novel procaspase modulators.
The selective activation of specific procaspases is a critical attribute for a targeted therapeutic. Procaspases, the inactive zymogens of caspases, are key players in the signaling pathways of apoptosis (programmed cell death) and inflammation. The ability of a small molecule to preferentially activate one procaspase over others can determine its therapeutic window and potential side effects. This guide provides a comparative overview of the specificity of PAC-1, a known activator of procaspase-3, against other procaspases.
Quantitative Specificity Profiling of PAC-1
PAC-1 has been identified as a direct activator of procaspase-3.[1][2] Its mechanism of action involves the chelation of inhibitory zinc ions, which allows procaspase-3 to auto-activate into its active form, caspase-3.[2] The following table summarizes the in vitro activation data for PAC-1 against different procaspases, providing a quantitative measure of its specificity.
| Procaspase Target | EC50 (µM) | Relative Potency vs. Procaspase-3 | Reference |
| Procaspase-3 | 0.22 | 1x | [2][3][4] |
| Procaspase-7 | 4.5 | ~20.5x weaker | [2][3][4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
The data clearly indicates that PAC-1 is significantly more potent in activating procaspase-3 compared to procaspase-7.[2][3][4] Studies on derivatives of PAC-1, such as B-PAC-1, have also shown a lack of activation of other executioner caspases like procaspase-6, suggesting a degree of selectivity within the procaspase family.[5]
Signaling Pathway and Experimental Workflow
To understand the context of procaspase activation and the methods to determine specificity, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Caption: Apoptotic signaling pathways highlighting the convergence on executioner procaspases.
Caption: General experimental workflow for determining procaspase activator specificity.
Experimental Protocols
The following is a generalized protocol for an in vitro procaspase activation assay to determine the specificity of a test compound.
Objective: To quantify the activation of a panel of recombinant human procaspases by a test compound.
Materials:
-
Recombinant human procaspases (e.g., procaspase-1, -2, -3, -6, -7, -8, -9)
-
Test compound (e.g., PAC-1) dissolved in a suitable solvent (e.g., DMSO)
-
Caspase assay buffer (e.g., HEPES-based buffer with sucrose and CHAPS)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1, Ac-LEHD-AFC for caspase-9)
-
96-well microplates (black, flat-bottom for fluorescence assays)
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Preparation of Reagents:
-
Thaw recombinant procaspases on ice.
-
Prepare serial dilutions of the test compound in the caspase assay buffer.
-
Prepare the fluorogenic substrate solution in the caspase assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of each recombinant procaspase to separate wells.
-
Add the serially diluted test compound to the wells containing the procaspases. Include a vehicle control (e.g., DMSO) and a positive control (active caspase) if available.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-12 hours) to allow for procaspase activation.
-
-
Measurement of Caspase Activity:
-
Following the incubation period, add the corresponding fluorogenic caspase substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: ~360-380 nm excitation, ~440-460 nm emission).
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 2-5 minutes.
-
-
Data Analysis:
-
For each well, determine the initial rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial rates against the corresponding concentrations of the test compound.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the EC50 value for each procaspase.
-
-
Specificity Determination:
-
Compare the EC50 values of the test compound for each procaspase. A significantly lower EC50 for one procaspase over others indicates specificity.
-
This comprehensive approach allows for the robust and quantitative determination of a compound's procaspase specificity, providing crucial data for its development as a targeted therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PAC 1 | Procaspase-3 Activator | Hello Bio [hellobio.com]
- 4. PAC 1 | Caspases | Tocris Bioscience [tocris.com]
- 5. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Independent Verification of Procaspase and Caspase-5 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecules designed to modulate the activity of procaspases, with a specific focus on activators of executioner procaspases and modulators of caspase-5. Given the absence of specific research findings for "Procaspase-IN-5" in the public domain, this guide focuses on well-documented alternatives and the methodologies for their verification. The information presented herein is intended to support researchers in the objective evaluation of these compounds.
Introduction to Procaspase Activation
Caspases, a family of cysteine-aspartic proteases, are central to the processes of apoptosis (programmed cell death) and inflammation.[1][2] They are synthesized as inactive zymogens called procaspases, which require proteolytic cleavage for activation.[3] The activation of executioner procaspases, such as procaspase-3 and -7, is a critical step in the apoptotic cascade.[1][4] Direct activation of these procaspases is an emerging therapeutic strategy in oncology, as many cancer cells have elevated levels of procaspase-3 and have defects in the upstream signaling pathways that would normally trigger their activation.[5][6][7]
Inflammatory caspases, including caspase-1, -4, and -5 in humans, are key mediators of the innate immune response.[2][3][8] Caspase-5 is involved in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[8]
This guide will compare two primary classes of small molecule procaspase activators and discuss the modulation of caspase-5.
Comparison of Procaspase-3 Activating Compounds
Two of the most well-characterized small molecule activators of procaspase-3 are PAC-1 and 1541B. Their mechanisms of action and reported efficacy are summarized below.
| Feature | PAC-1 (Procaspase-Activating Compound 1) | 1541B |
| Target Procaspase(s) | Procaspase-3[6][9] | Procaspase-3, Procaspase-6[10][11] |
| Mechanism of Action | Chelates inhibitory zinc ions from procaspase-3, relieving zinc-mediated inhibition and allowing for autoactivation.[4][9][12] | Stabilizes a more active and proteolytically susceptible conformation of the procaspase, inducing autoproteolytic activation.[10][11] |
| Reported In Vitro Efficacy | Induces apoptosis in cancer cells in a manner proportional to procaspase-3 concentration.[6] Synergizes with various chemotherapeutics.[12] | Induces rapid apoptosis in multiple cell lines, bypassing upstream apoptotic signaling.[10][11] |
| In Vivo Activity | Has shown efficacy in multiple murine tumor models and has entered human clinical trials.[5][7][13] | Induces apoptosis in cancer cells in culture; in vivo data is less extensively published than for PAC-1.[5] |
| Combined Effect | When used with 1541B, shows significant synergy in activating procaspase-3 and inducing apoptosis.[5] | Synergistically enhances procaspase-3 activation and anticancer activity when combined with PAC-1.[5] |
Modulators of Caspase-5
The modulation of caspase-5 is primarily linked to the regulation of the non-canonical inflammasome pathway.
| Modulator Type | Examples | Mechanism of Action |
| Indirect Activators | Lipopolysaccharides (LPS), ATP, Nigericin, Flagellin[14] | These molecules trigger the assembly of the inflammasome, a multi-protein complex that leads to the activation of inflammatory caspases, including caspase-5.[14] |
| Inhibitors | Z-WEHD-FMK, Ac-WEHD-CHO[15] | These are peptide-based inhibitors that can block the active site of caspase-5. Some caspase-1 inhibitors also show cross-reactivity with caspase-5.[15][16] |
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway
The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of executioner caspases like caspase-3. Direct procaspase activators bypass the upstream signaling events.
Caption: Apoptotic pathways and the point of intervention for direct procaspase activators.
Non-Canonical Inflammasome Pathway
This diagram shows the activation of caspase-5 through the non-canonical inflammasome pathway in response to intracellular LPS.
Caption: Caspase-5 activation via the non-canonical inflammasome pathway.
Experimental Workflow for Compound Verification
The following workflow outlines a general approach to verifying the activity of a novel procaspase or caspase modulator.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. scbt.com [scbt.com]
- 4. Expression of executioner procaspases and their activation by a procaspase-activating compound in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. via.library.depaul.edu [via.library.depaul.edu]
- 9. PAC-1 - Wikipedia [en.wikipedia.org]
- 10. Small Molecule Activators of a Proenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule activators of a proenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
Safety Operating Guide
Navigating the Disposal of Procaspase-IN-5: A Guide to Safe Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for Procaspase-IN-5 necessitates a cautious approach to its disposal, grounded in established best practices for handling potent, research-grade chemical inhibitors. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by consulting their institution's Environmental Health and Safety (EHS) department for definitive guidance.
In the absence of specific manufacturer's instructions, the following procedures, synthesized from general laboratory chemical safety protocols, provide a framework for the safe handling and disposal of this compound and similar research compounds.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the general hazards associated with handling chemical inhibitors.
Table 1: General Safety Recommendations for Handling Research-Grade Inhibitors
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1][2] | To prevent skin and eye contact with the chemical.[1][2] |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] | To minimize the risk of inhalation of any powders or aerosols.[1] |
| Handling Procedures | Avoid direct contact with the compound. Use tools like spatulas or pipettes for manipulation.[1] Minimize the quantities of the chemical handled at one time.[1] | To reduce the risk of accidental exposure. |
| Storage | Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][4] | To maintain chemical stability and prevent accidental reactions.[1][3] |
| Spill Response | Have a spill kit readily available that includes absorbent materials and designated waste containers.[3] In case of a spill, alert others, evacuate the immediate area if necessary, and follow established institutional procedures for chemical spills.[3] | To ensure a prompt and safe response to accidental releases. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
Experimental Protocol: General Chemical Waste Disposal
-
Waste Identification and Segregation:
-
Identify this compound waste. This includes the pure compound, solutions containing the inhibitor, and any materials contaminated with it (e.g., pipette tips, gloves, paper towels).[5][6]
-
Segregate the waste into designated, clearly labeled hazardous waste containers.[1][5][7] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7] For instance, halogenated and non-halogenated solvent wastes are often collected separately.[7]
-
-
Containerization:
-
Use a container that is compatible with the chemical waste. For liquid waste, ensure the container has a secure, leak-proof cap.[7]
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[1][5]
-
-
Contaminated Labware:
-
Solid Waste: Items lightly contaminated with this compound, such as gloves and paper towels, should be placed in a designated hazardous waste pail for incineration.[6]
-
Sharps: Needles, razor blades, or other sharps contaminated with the compound should be disposed of in a designated sharps container.[6]
-
Glassware: Empty chemical containers should be triple-rinsed with a suitable solvent.[7][8] The rinsate must be collected and treated as hazardous waste.[7] After rinsing, deface the original label and dispose of the glassware according to institutional policy.[8]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.[5] This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] Follow their specific procedures for scheduling a waste collection.
-
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of research chemicals.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. A specific Safety Data Sheet for this compound was not available. It is imperative to consult with your institution's Environmental Health and Safety department for disposal procedures that are compliant with local, state, and federal regulations.
References
- 1. researchchemshub.com [researchchemshub.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Procaspase-IN-5
Disclaimer: No specific Safety Data Sheet (SDS) for Procaspase-IN-5 was publicly available at the time of this writing. The following guidance is a synthesis of safety protocols for similar caspase inhibitors and general laboratory chemicals. Researchers must exercise caution and are encouraged to consult with their institution's safety officer and the compound supplier for the most accurate and specific safety information.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), operational procedures for safe handling, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on general safety data sheets for caspase inhibitors.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety goggles with side-shields or a face shield should be worn to protect against splashes. |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact. Gloves must be inspected prior to use and disposed of properly after handling. |
| Skin and Body Protection | A laboratory coat or impervious clothing should be worn to protect the skin. |
| Respiratory Protection | If working with a powder or in a poorly ventilated area, a suitable respirator or a NIOSH-approved self-contained breathing apparatus should be used. |
Operational and Disposal Plans
Safe handling and disposal of this compound are critical to maintaining a safe laboratory environment. Adherence to the following procedural steps will minimize risks.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take measures to avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Contamination: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
Disposal Protocol:
-
Waste Collection: Collect waste from residues and unused products in suitable, labeled containers.
-
Regulations: Dispose of the chemical waste in accordance with local, state, and federal environmental regulations. Do not dispose of it down the drain.
-
Contaminated Packaging: Do not reuse empty containers. Treat them as chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
First Aid Measures
In case of accidental exposure to this compound, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
